(E)-Methyl 3-(3-bromophenyl)acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(3-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBINNSHRSTZQE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79432-87-4 | |
| Record name | METHYL 3-BROMOCINNAMATE, PREDOMINANTLY TRANS | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (E)-Methyl 3-(3-bromophenyl)acrylate (CAS 79432-87-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-Methyl 3-(3-bromophenyl)acrylate, a member of the phenylacrylate class of organic compounds, serves as a versatile chemical intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, and a discussion of the potential biological significance of the acrylate scaffold. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides generalized experimental frameworks based on established chemical reactions.
Chemical and Physical Properties
This compound is a colorless liquid or a low-melting solid at room temperature.[1][2] It is characterized by the presence of a bromine atom on the phenyl ring and a methyl acrylate functional group, making it amenable to a variety of chemical transformations.[1] Its known properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 79432-87-4 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [1] |
| Molecular Weight | 241.08 g/mol | [1] |
| Melting Point | 50-55 °C | [2] |
| Boiling Point | 310.8±25.0 °C (Predicted) | [2] |
| Density | 1.447±0.06 g/cm³ (Predicted) | [1] |
| Flash Point | >110 °C | [1] |
| LogP | 2.63530 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic methodologies, primarily involving carbon-carbon bond formation. The Heck reaction and the Wittig-Horner-Emmons reaction are two of the most prominent and effective routes.
Heck Reaction
The Palladium-catalyzed Heck reaction provides a direct method for the arylation of alkenes. In this case, the reaction would involve the coupling of an aryl halide (3-bromo-iodobenzene or 3-dibromobenzene) with methyl acrylate.
Experimental Protocol (General)
-
Materials: 3-bromo-iodobenzene, methyl acrylate, palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine or potassium carbonate), and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, palladium(II) acetate, and the phosphine ligand.
-
Add the solvent, followed by methyl acrylate and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for a specified time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Wittig-Horner-Emmons Reaction
The Wittig-Horner-Emmons reaction offers high stereoselectivity, typically yielding the (E)-alkene. This reaction involves the condensation of a phosphonate ylide with an aldehyde.
Experimental Protocol (General)
-
Materials: 3-bromobenzaldehyde, a phosphonate reagent (e.g., trimethyl phosphonoacetate), a base (e.g., sodium hydride or sodium methoxide), and a suitable anhydrous solvent (e.g., THF or DME).
-
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, suspend the base in the anhydrous solvent.
-
Add the phosphonate reagent dropwise to the suspension at 0 °C and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Add a solution of 3-bromobenzaldehyde in the anhydrous solvent dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Plausible synthetic routes to the target compound.
Spectroscopic Data (Predicted and Analogous Compounds)
| Data Type | Predicted/Analogous Data |
| ¹H NMR | Signals expected for aromatic protons (multiplets in the range of 7.2-7.8 ppm), vinylic protons (doublets around 6.4 and 7.6 ppm with a coupling constant characteristic of a trans-alkene), and a methyl ester singlet (around 3.8 ppm). |
| ¹³C NMR | Predicted peaks for the carbonyl carbon (~167 ppm), aromatic carbons (120-140 ppm), vinylic carbons (~118 and ~144 ppm), and the methoxy carbon (~52 ppm). |
| IR (Infrared) | Expected characteristic peaks for C=O stretching (around 1720 cm⁻¹), C=C stretching (around 1640 cm⁻¹), and C-Br stretching. |
| MS (Mass Spec.) | The molecular ion peak (M+) would be expected at m/z 240 and 242 in a roughly 1:1 ratio, characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively reported. However, the broader class of acrylate and cinnamate derivatives has been the subject of significant research in drug discovery.
General Acrylate and Cinnamate Bioactivity
Many compounds containing the α,β-unsaturated carbonyl motif, characteristic of acrylates and cinnamates, exhibit a range of biological effects, including:
-
Antimicrobial Activity: The electrophilic nature of the double bond can allow for Michael addition reactions with nucleophilic residues in microbial enzymes and proteins, leading to antimicrobial effects.[3]
-
Anticancer Activity: Some cinnamate derivatives have been investigated as potential anticancer agents, with mechanisms of action that can involve the inhibition of enzymes like tyrosinase or interference with cellular signaling pathways.[4][5][6]
-
Anti-inflammatory Properties: Certain cinnamates and acrylates have been shown to modulate inflammatory responses.[7]
It is important to note that these are general activities of the broader chemical class, and specific testing of this compound is required to determine its unique biological profile.
Caption: Potential areas of biological investigation.
Conclusion
This compound is a valuable chemical intermediate with potential for further exploration in medicinal chemistry and material science. While detailed experimental and biological data for this specific compound remain to be published, this guide provides a foundational understanding of its properties and synthesis based on established chemical principles. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its potential biological activities, which may open new avenues for its application in drug development and other scientific fields.
References
- 1. Page loading... [guidechem.com]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
(E)-Methyl 3-(3-bromophenyl)acrylate physical properties
An In-depth Technical Guide on the Physical Properties of (E)-Methyl 3-(3-bromophenyl)acrylate
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the known physical properties of this compound, supplemented with general experimental protocols for their determination and relevant procedural workflows.
Core Physical Properties
This compound is a substituted cinnamate derivative. Its physical characteristics are crucial for handling, storage, and application in synthetic chemistry and materials science.
Quantitative Data Summary
The table below summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 79432-87-4 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1][2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 50-55 °C | [2] |
| Boiling Point | 310.8 ± 25.0 °C (Predicted) | [2] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | >110 °C | [2] |
| Storage Temperature | Sealed in dry, Room Temperature | [2][3] |
Experimental Protocols
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid.[4]
-
Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
A sharp melting range (typically < 2 °C) is indicative of a pure compound.
-
Determination of Boiling Point (for liquids)
While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic liquid via simple distillation is provided for context.[4]
-
Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, and receiving flask.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask along with boiling chips.
-
The distillation apparatus is assembled under a fume hood.
-
The liquid is heated, and the vapor rises into the distillation head.
-
The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head.
-
The temperature is recorded when the vapor temperature stabilizes; this is the boiling point.[4]
-
The vapor is then cooled by the condenser and collected in the receiving flask.[4]
-
Synthesis via Heck Reaction (Illustrative)
A common method for synthesizing α,β-unsaturated esters like this compound is the Mizoroki-Heck reaction. The following is a general protocol adapted from the synthesis of a similar compound, (E)-methyl 3-(thiophen-3-yl)acrylate.[5]
-
Materials: 3-Bromobenzaldehyde, methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., triethylamine), and a solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
To a round-bottom flask, add 3-bromobenzaldehyde, a palladium catalyst, and a ligand.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
The solvent, methyl acrylate, and base are added via syringe.
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.[5]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[5]
-
The crude product is purified by column chromatography on silica gel.[5]
-
Visualized Workflows
The following diagrams illustrate logical and experimental workflows relevant to the characterization of this compound.
Caption: Logical workflow for the determination of physical properties.
References
An In-depth Technical Guide to (E)-Methyl 3-(3-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (E)-Methyl 3-(3-bromophenyl)acrylate, a member of the cinnamate class of compounds. Cinnamic acid and its derivatives are naturally occurring compounds that have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document details the chemical structure, physicochemical properties, potential synthetic routes, and known biological activities of the broader cinnamate family, which may inform research into this specific derivative.
Chemical Identity and Physicochemical Properties
This compound, also known as methyl (E)-3-(3-bromophenyl)prop-2-enoate, is an acrylate ester characterized by a bromophenyl substituent. The "(E)" designation indicates the trans configuration of the substituents across the double bond, which is generally the more stable isomeric form.[4]
Caption: Chemical structure of this compound.
All quantitative data for this compound are summarized in the tables below for clarity and ease of comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 79432-87-4 |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Canonical SMILES | COC(=O)C=CC1=CC(=CC=C1)Br |
| InChI Key | GPBINNSHRSTZQE-AATRIKPKSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 50-55 °C | --INVALID-LINK-- |
| Boiling Point | 310.8 ± 25.0 °C (Predicted) | --INVALID-LINK-- |
| Topological Polar Surface Area | 26.3 Ų | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Table 3: Predicted Spectroscopic Data Note: Specific experimental spectra for the 3-bromo isomer are not readily available. The data below are predicted based on the known spectra of the closely related (E)-methyl 3-(4-bromophenyl)acrylate and standard chemical shift values.[5]
| Spectroscopy | Predicted Chemical Shifts (δ, ppm) or Key Peaks |
| ¹H NMR (CDCl₃) | ~ 7.7 (d, 1H, Ar-CH=), ~ 7.6-7.2 (m, 4H, Ar-H), ~ 6.5 (d, 1H, =CH-CO), ~ 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | ~ 167 (C=O), ~ 144 (Ar-CH=), ~ 134-125 (Ar-C), ~ 122 (C-Br), ~ 118 (=CH-CO), ~ 52 (OCH₃) |
| IR (cm⁻¹) | ~ 1720 (C=O stretch), ~ 1640 (C=C stretch), ~ 1200-1000 (C-O stretch), ~ 800-600 (C-Br stretch) |
Experimental Protocols: Synthesis
The synthesis of (E)-methyl 3-(aryl)acrylates is commonly achieved via olefination reactions. The Wittig and Heck reactions are two prominent methods for this transformation.[6][7]
The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde into an alkene.[7][8][9] For this synthesis, 3-bromobenzaldehyde is reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, which typically yields the (E)-alkene with high selectivity.[7]
Reaction Scheme: 3-Bromobenzaldehyde + Ph₃P=CHCO₂Me → this compound + Ph₃P=O
Experimental Workflow Diagram
Caption: Generalized workflow for the Wittig synthesis protocol.
Detailed Methodology:
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Solvent Addition: Add a suitable dry solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), to dissolve the reagents.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 12-24 hours). Gentle heating may be applied to increase the reaction rate if necessary.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6][10] This method would couple a 3-bromo-substituted aryl halide (e.g., 1-bromo-3-iodobenzene) with methyl acrylate. The reaction generally shows a high preference for the trans product.[10]
Reaction Scheme: 1-Bromo-3-iodobenzene + Methyl Acrylate --(Pd catalyst, Base)--> this compound
Detailed Methodology:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1-bromo-3-iodobenzene, 1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 eq), a phosphine ligand like PPh₃ (0.02-0.10 eq), and a base (e.g., triethylamine or K₂CO₃, 2-3 eq).
-
Reagent Addition: Add methyl acrylate (1.2-1.5 eq) and a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting aryl halide is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the target compound.
Biological Activity and Signaling Pathways
While no specific studies on the biological activity of this compound have been published, the parent compound, methyl cinnamate, and other cinnamate derivatives exhibit a range of notable biological effects.
-
Antimicrobial Activity: Cinnamic acid and its esters have demonstrated activity against various pathogenic fungi and bacteria.[3][4]
-
Anti-inflammatory Properties: Methyl cinnamate has been shown to suppress the expression of inflammatory mediators like Cox2, Nos2, and Tnfa induced by lipopolysaccharides in cell models, suggesting potent anti-inflammatory activity with relatively low cytotoxicity.[11][12]
-
Anticancer & Antiproliferative Effects: Various hydroxycinnamic acids have shown antiproliferative activity against human colon adenocarcinoma cell lines.[13] Other cinnamic acid derivatives have also been investigated as potential anticancer agents.[14]
Research on methyl cinnamate has identified its role in inhibiting adipocyte differentiation.[15] This anti-adipogenic activity is mediated, in part, through the activation of the CaMKK2-AMPK signaling cascade.[15] This pathway is a key regulator of cellular energy homeostasis and metabolism. While this data is for the unsubstituted methyl cinnamate, it provides a plausible mechanism for investigation for its halogenated derivatives.
Signaling Pathway Diagram
Caption: Potential inhibition of adipogenesis via the CaMKK2-AMPK pathway.
This pathway illustrates that the compound may activate Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits key adipogenic transcription factors like PPARγ and C/EBPα, leading to a reduction in adipogenesis.
Conclusion
This compound is a readily synthesizable compound via established organic chemistry reactions like the Wittig and Heck olefinations. While direct biological data for this specific molecule is lacking, the broader family of cinnamates, including the parent methyl cinnamate, exhibits significant anti-inflammatory, antimicrobial, and metabolic regulatory activities. The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential and biochemical properties of this and related compounds. Further investigation is warranted to determine if the 3-bromo substitution enhances or modifies the known biological effects of the cinnamate scaffold.
References
- 1. Cinnamate Hybrids: A Unique Family of Compounds with Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative Activity and Cell Metabolism of Hydroxycinnamic Acids in Human Colon Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Guide: Molecular Weight of (E)-Methyl 3-(3-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of (E)-Methyl 3-(3-bromophenyl)acrylate, a compound of interest in organic synthesis and pharmaceutical research. The document presents a comprehensive breakdown of its elemental composition and the computational basis for its molecular weight.
Molecular Identity and Formula
This compound is a cinnamate ester derivative characterized by a bromine atom substituted at the meta-position of the phenyl ring. Its chemical structure and properties are well-documented in chemical literature.
Molecular Formula: C₁₀H₉BrO₂[1][2][3]
This formula indicates that each molecule of the compound is composed of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms.
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are based on the isotopic composition of the elements as found in nature.
The calculated molecular weight for this compound is 241.08 g/mol .[1][4] This value is a critical parameter for various experimental procedures, including reaction stoichiometry, preparation of solutions of known molarity, and analytical characterization.
Elemental Composition and Atomic Weights
The following table summarizes the atomic composition of this compound and the standard atomic weights used for the molecular weight calculation.
| Element (Symbol) | Number of Atoms | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |
| Carbon (C) | 10 | 12.011 | 120.11 |
| Hydrogen (H) | 9 | 1.008 | 9.072 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 22 | 241.084 |
Structural Representation
A clear understanding of the molecular structure is essential for interpreting its chemical reactivity and biological activity. The following diagram, generated using the DOT language, illustrates the connectivity of atoms in this compound.
Figure 1: Molecular structure of this compound.
Experimental Protocols
The determination of the molecular weight of this compound is typically achieved through mass spectrometry.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The molecular ion peak ([M]+ or [M+H]+) is identified in the mass spectrum. The high-resolution measurement provides a highly accurate mass, which can be used to confirm the elemental composition and thus the molecular weight.
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical workflow for determining the molecular weight of a compound like this compound.
Figure 2: Workflow for molecular weight determination.
References
Spectroscopic and Synthetic Profile of (E)-Methyl 3-(3-bromophenyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for (E)-Methyl 3-(3-bromophenyl)acrylate. Due to the limited availability of direct experimental spectroscopic data for this specific compound in publicly accessible literature, this guide presents a combination of predicted data based on established spectroscopic principles and data from closely related structural isomers. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and materials science.
Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its close isomer, (E)-Methyl 3-(4-bromophenyl)acrylate, for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound (Predicted) | CDCl₃ | ~7.7 (d, J ≈ 16.0 Hz, 1H, Ar-CH=), ~7.6 (s, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~7.25 (t, 1H, Ar-H), ~6.4 (d, J ≈ 16.0 Hz, 1H, =CH-CO), ~3.8 (s, 3H, OCH₃) |
| (E)-Methyl 3-(4-bromophenyl)acrylate[1] | CDCl₃ | 7.638 (d, J = 16.0 Hz, 1H), 7.530 (d, 2H), 7.388 (d, 2H), 6.442 (d, J = 16.0 Hz, 1H), 3.803 (s, 3H)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound (Predicted) | CDCl₃ | ~167 (C=O), ~143 (Ar-CH=), ~136 (Ar-C), ~133 (Ar-C), ~131 (Ar-C), ~130 (Ar-C), ~127 (Ar-C), ~123 (Ar-C-Br), ~119 (=CH-CO), ~52 (OCH₃) |
| (E)-Methyl 3-(4-bromophenyl)acrylate[1] | CDCl₃ | 167.63, 143.95, 133.75, 132.609, 129.907, 125.019, 118.95, 52.28[1] |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Technique | Characteristic Absorption Bands (cm⁻¹) |
| This compound (Predicted) | KBr or thin film | ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=C alkene stretch), ~1270, ~1170 (C-O ester stretch), ~980 (=C-H out-of-plane bend, trans) |
| General Acrylate Esters[2] | Not specified | ~1700 (C=O), ~1200 (C-C-O), ~1100 (O-C-C)[2] |
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | m/z Values |
| This compound (Predicted) | ESI or EI | Molecular Ion [M]⁺: 240/242 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation may show loss of OCH₃ (m/z 209/211) and COOCH₃ (m/z 181/183). |
| (E)-Methyl 3-(4-nitrophenyl)acrylate[3] | Not specified | [M]⁺: 207[3] |
Experimental Protocols
The synthesis of this compound can be achieved through several established synthetic routes. The Heck and Wittig reactions are two of the most common and effective methods.
Heck Reaction Protocol
The Heck reaction provides a reliable method for the C-C coupling of 3-bromobenzaldehyde with methyl acrylate using a palladium catalyst.[4][5]
Materials:
-
3-Bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine or similar phosphine ligand
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate and the phosphine ligand.
-
Add the anhydrous solvent, followed by 3-bromobenzaldehyde, methyl acrylate, and triethylamine.
-
Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Wittig Reaction Protocol
The Wittig reaction offers an alternative pathway, particularly useful for establishing the E-stereochemistry of the double bond.[6][7][8][9]
Materials:
-
3-Bromobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)
-
Anhydrous solvent (e.g., dichloromethane, THF, or toluene)
Procedure:
-
Dissolve 3-bromobenzaldehyde in the anhydrous solvent in a reaction flask under an inert atmosphere.
-
Add a solution of methyl (triphenylphosphoranylidene)acetate in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a byproduct. This can often be removed by trituration with a non-polar solvent (e.g., diethyl ether or hexanes) followed by filtration.
-
If necessary, further purify the product by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthetic and analytical workflow.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the 1H and 13C NMR Spectra of (E)-Methyl 3-(3-bromophenyl)acrylate
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of (E)-Methyl 3-(3-bromophenyl)acrylate, tailored for researchers, scientists, and professionals in drug development. The document outlines the chemical structure, predicted 1H and 13C NMR spectral data, and detailed experimental protocols for acquiring such spectra.
This compound is an organic compound with the chemical formula C₁₀H₉BrO₂.[1] It is a derivative of cinnamic acid and is used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Understanding its structural features through techniques like NMR is crucial for its application in complex molecular synthesis.
While specific, experimentally verified spectral data for this compound is not widely published, this guide presents predicted data based on established NMR principles and spectral data from analogous compounds. This information serves as a reliable reference for spectral assignment and structural verification.
Chemical Structure of this compound
The structure of this compound consists of a 3-bromophenyl group attached to an acrylate moiety. The "(E)" designation indicates the trans configuration of the double bond.
Figure 1. Chemical Structure of this compound.
1H NMR Spectral Data (Predicted)
The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -OCH₃ | 3.81 | Singlet (s) | - |
| Vinylic H (α to C=O) | 6.45 | Doublet (d) | ~16.0 |
| Vinylic H (β to C=O) | 7.65 | Doublet (d) | ~16.0 |
| Aromatic H | 7.28 - 7.68 | Multiplet (m) | - |
Note: The large coupling constant (~16.0 Hz) for the vinylic protons confirms the (E)- or trans-configuration of the double bond.
13C NMR Spectral Data (Predicted)
The carbon-13 NMR spectrum gives insight into the carbon skeleton of the molecule.[2] Generally, sp³-hybridized carbons absorb from 0-90 δ, while sp² carbons absorb from 110-220 δ. Carbonyl carbons are typically found at the low-field end of the spectrum (160-220 δ).[3]
| Carbon Atom | Predicted δ (ppm) |
| -OCH₃ | 51.9 |
| C-Br (Aromatic) | 122.9 |
| Vinylic C (α to C=O) | 119.5 |
| Aromatic CH | 127.1, 130.5, 131.2, 133.5 |
| Aromatic C (ipso to acrylate) | 136.4 |
| Vinylic C (β to C=O) | 142.9 |
| C=O (Ester) | 166.8 |
Experimental Protocols for NMR Spectroscopy
The following are generalized yet detailed protocols for acquiring high-quality 1H and 13C NMR spectra for organic compounds like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1] Other options include DMSO-d₆, acetone-d₆, or benzene-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm. In modern spectrometers, the solvent's residual peak can also be used for calibration, and the addition of TMS may not be necessary.[4]
1H NMR Acquisition
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically sufficient for routine spectra. For quantitative analysis, a 90° pulse is required.
-
Acquisition Time (at): Typically 2-4 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard for qualitative spectra. For quantitative results, a longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all protons.
-
Number of Scans (ns): Usually 8 to 16 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition
-
Instrument Setup: The locking and shimming procedures are the same as for 1H NMR.
-
Acquisition Mode: Proton-decoupled mode is standard for routine 13C NMR, which results in a single sharp peak for each unique carbon atom.[5]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is common.
-
Relaxation Delay (d1): 2 seconds is a typical starting point. Non-protonated carbons (like the carbonyl and ipso-carbons) have longer relaxation times and may require longer delays for accurate integration.
-
Number of Scans (ns): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required compared to 1H NMR to obtain a spectrum with a good signal-to-noise ratio.[5]
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).
-
Integration: Integrate the area under each peak in the 1H spectrum to determine the relative ratio of protons.
Logical Workflow for NMR Analysis
The process of NMR analysis, from sample preparation to final data interpretation, follows a structured workflow.
Figure 2. Standard workflow for NMR spectroscopy experiments.
References
An In-depth Technical Guide on the Solubility of (E)-Methyl 3-(3-bromophenyl)acrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of (E)-Methyl 3-(3-bromophenyl)acrylate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for the experimental determination of these parameters. It includes qualitative solubility information based on analogous compounds, detailed experimental protocols for solubility assessment, and a representative synthetic workflow.
Introduction
This compound is a substituted cinnamate ester with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in drug development and materials science necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies such as crystallization, and formulation development. This guide aims to equip researchers with the necessary information to effectively work with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported |
| Boiling Point | Not consistently reported |
| CAS Number | 79432-87-4 |
Solubility Profile
To obtain precise quantitative data, experimental determination is necessary. The following section outlines a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Analysis:
-
Determine the concentration of this compound in the filtered solution.
-
Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid.
-
Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of a suitable solvent and determine the concentration using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.
-
-
-
Data Calculation:
-
Calculate the solubility in terms of g/100 mL or mol/L.
-
4.3. Workflow for Solubility Determination
Caption: A logical workflow for the experimental determination of solubility.
Synthesis of this compound
This compound can be synthesized via several methods, with the Heck and Wittig reactions being prominent examples for the formation of the acrylate double bond. Below is a representative workflow for a Heck reaction synthesis.
5.1. Representative Synthetic Workflow: Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this case, 3-bromoiodobenzene or a similar aryl halide would be reacted with methyl acrylate.
Caption: A generalized workflow for the synthesis via a Heck reaction.
5.2. Detailed Experimental Protocol (Illustrative Example)
This protocol is an illustrative example based on general Heck reaction conditions and should be optimized for specific laboratory settings.
Materials:
-
3-bromoiodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous toluene or DMF
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add anhydrous toluene or DMF to dissolve the solids.
-
Add triethylamine (2.0 eq) followed by methyl acrylate (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off any solids.
-
The filtrate is then subjected to an aqueous work-up, typically washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary tools for researchers to determine these values experimentally. The provided protocols for solubility determination and synthesis are based on established chemical principles and can be adapted to specific research needs. Accurate solubility data is paramount for the successful application of this compound in further synthetic endeavors and for its potential development in the pharmaceutical and materials science fields.
References
A Technical Guide to the Synthesis of Substituted Methyl Cinnamates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted methyl cinnamates. These compounds are valuable intermediates in the pharmaceutical, fragrance, and materials science industries. This document details key synthetic strategies, providing structured data for comparison, explicit experimental protocols, and visual representations of reaction pathways and workflows to aid in research and development.
Overview of Synthetic Strategies
The synthesis of substituted methyl cinnamates can be achieved through several robust and versatile chemical reactions. The choice of method often depends on the desired substitution pattern on the aromatic ring, the availability of starting materials, and the required stereoselectivity (E/Z isomerism). The most prominent methods include:
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction of an aryl halide with methyl acrylate. This is a powerful method for forming the carbon-carbon double bond.[1][2][3]
-
Wittig Reaction (and its variants): The reaction of a phosphorus ylide with a substituted benzaldehyde. The Horner-Wadsworth-Emmons (HWE) modification, which uses a phosphonate ester, is particularly effective for synthesizing trans-alkenes with high selectivity and ease of purification.[4][5]
-
Claisen-Schmidt Condensation: A base-catalyzed condensation between a substituted benzaldehyde and an ester, such as methyl acetate.[6][7][8]
-
Fischer Esterification: The acid-catalyzed esterification of a substituted cinnamic acid with methanol. This is a direct and often high-yielding method if the corresponding carboxylic acid is readily available.[4][9][10][11]
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for the synthesis of various substituted methyl cinnamates via the aforementioned methods. This allows for a direct comparison of yields and reaction conditions.
Table 1: Synthesis of Methyl 4-Methoxycinnamate
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Fischer Esterification | 4-Methoxycinnamic acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux, 96 h | Not specified, solid product | [10] |
| Fischer Esterification | 4-Methoxycinnamic acid, Methanol | Conc. H₂SO₄ | Methanol | Reflux, 1.5 h | 99 | [11] |
| Horner-Emmons-Wittig | 4-Methoxybenzaldehyde, Trimethyl phosphonoacetate | Sodium methoxide | Methanol | Stirred at RT | >85 | [4][5] |
| Heck Reaction | 4-Iodoanisole, Methyl acrylate | 2% Pd on Silica | scCO₂/THF/Methanol | 200 °C, 80 bar | 85 | [3] |
Table 2: Synthesis of other Substituted Methyl Cinnamates
| Product | Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Methyl Cinnamate | Claisen-Schmidt | Benzaldehyde, Methyl acetate | Sodium methoxide | Methyl acetate | -5 to -14 °C, then RT for 3 h | 86.8 | |
| Methyl Cinnamate | Fischer Esterification | Cinnamic acid, Methanol | Supported acid catalyst | Methanol | Reflux, 4 h | 91 | |
| Ethyl 4-Nitrocinnamate | Heck Reaction | 4-Bromonitrobenzene, Ethyl acrylate | Palladium acetate | p-Xylene | 130 °C, 3 h | 88 | [12] |
| Methyl 3,4-dimethoxycinnamate | Not Specified | 3,4-dimethoxycinnamic acid, Methanol | Not Specified | Not Specified | Not Specified | Not Specified | [13][14] |
| Borylated Methyl Cinnamates | Wittig Reaction | Borylated benzaldehydes, (Methoxycarbonylmethylene)triphenylphosphorane | None (solventless) | None | 150 °C, 2.5 h | up to 91 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Horner-Emmons-Wittig Synthesis of Methyl-E-4-Methoxycinnamate[5]
-
Reagent Preparation: In a 5 mL round-bottom flask equipped with a stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of trimethyl phosphonoacetate.
-
Reaction Initiation: Cap the flask with a rubber septum and stir the mixture to create a homogeneous solution. While stirring, dissolve 0.20 mL of p-anisaldehyde (4-methoxybenzaldehyde) in 0.50 mL of anhydrous methanol in a separate test tube.
-
Addition of Aldehyde: Using a syringe, add the p-anisaldehyde solution dropwise to the stirring phosphonate solution.
-
Reaction and Precipitation: Continue stirring at room temperature. The product, methyl trans-4-methoxycinnamate, will precipitate out of the solution as a white solid.
-
Work-up and Recrystallization: After the reaction is complete (as monitored by TLC), cool the flask in an ice bath. Collect the solid product by vacuum filtration using a Hirsch funnel. Recrystallize the crude product from a mixture of ethanol and water.
-
Product Characterization: Dry the recrystallized product and determine its melting point and characterize by IR and NMR spectroscopy.
Protocol 2: Fischer Esterification of 4-Methoxycinnamic Acid[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 300 g of 4-methoxycinnamic acid in 1.7 liters of methanol.
-
Catalyst Addition: Carefully add 25 mL of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the mixture to reflux and maintain for 96 hours.
-
Work-up: After cooling, concentrate the solution under reduced pressure. The product will crystallize upon cooling.
-
Isolation: Filter the solid to obtain methyl 4-methoxycinnamate as a white solid with a melting point of 85-86 °C.
Protocol 3: Heck Reaction for the Synthesis of Ethyl 4-Nitrocinnamate[13]
-
Reaction Setup: In a suitable reaction vessel, combine 5.05 g (25 mmols) of 4-bromonitrobenzene, 2.99 ml (27.5 mmols) of ethyl acrylate, palladium acetate (0.01 mol %), and tributylamine in p-xylene.
-
Reaction Conditions: Heat the mixture to 130 °C for 3 hours.
-
Work-up and Isolation: After the reaction is complete, the product, ethyl 4-nitrocinnamate, is isolated from the reaction mixture. The yield obtained is 4.86 g (22.0 mmols), which corresponds to a yield of 88% of theory.
Mandatory Visualizations
Reaction Pathways
The following diagrams illustrate the core chemical transformations in the synthesis of substituted methyl cinnamates.
Caption: The Heck Reaction pathway for methyl cinnamate synthesis.
Caption: The Wittig Reaction for synthesizing methyl cinnamates.
Caption: Fischer Esterification of cinnamic acids to their methyl esters.
Experimental Workflow
The general workflow for the synthesis and purification of substituted methyl cinnamates is depicted below.
Caption: General experimental workflow for synthesis and purification.
Logical Relationships
The following decision tree can guide the selection of an appropriate synthetic method.
Caption: Decision tree for selecting a synthesis method.
References
- 1. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 2. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 3. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 6. US6538154B2 - Process for the preparation of cinnamic esters - Google Patents [patents.google.com]
- 7. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 8. EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 9. Methyl 4-methoxycinnamate | 3901-07-3 | Benchchem [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. prepchem.com [prepchem.com]
- 13. Methyl 3,4-dimethoxycinnamate | C12H14O4 | CID 94307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. beilstein-archives.org [beilstein-archives.org]
Methodological & Application
synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate from 3-bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate from 3-bromobenzaldehyde. The target compound is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction, a widely used and reliable method for the stereoselective formation of alkenes. This protocol offers a straightforward and efficient route to this compound, a valuable intermediate in the synthesis of various pharmaceutical and organic electronic materials. The procedure details the reaction setup, purification, and characterization of the final product.
Introduction
This compound is a substituted cinnamate ester that serves as a key building block in organic synthesis. The presence of the bromo-substituent on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, making it a versatile precursor for the development of complex molecules. The Horner-Wadsworth-Emmons reaction is the method of choice for this transformation as it generally favors the formation of the thermodynamically more stable (E)-isomer with high selectivity and employs reagents that are readily available.[1][2] The reaction involves the nucleophilic attack of a phosphonate carbanion, generated from trimethyl phosphonoacetate and a base, on the carbonyl carbon of 3-bromobenzaldehyde.[1][2] The resulting intermediate collapses to form the desired alkene and a water-soluble phosphate byproduct, which simplifies the purification process.[3]
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 79432-87-4 | [4] |
| Molecular Formula | C₁₀H₉BrO₂ | [4] |
| Molecular Weight | 241.08 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 50-55 °C | |
| Boiling Point | 310.8 ± 25.0 °C at 760 mmHg | |
| Yield | 85-95% (typical) | |
| Purity | >98% (by NMR) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.69 (t, J=1.7 Hz, 1H), 7.62 (d, J=16.0 Hz, 1H), 7.50 (d, J=7.9 Hz, 1H), 7.42 (d, J=7.9 Hz, 1H), 7.28 (t, J=7.9 Hz, 1H), 6.42 (d, J=16.0 Hz, 1H), 3.81 (s, 3H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.8, 142.9, 136.5, 133.3, 131.2, 130.3, 126.8, 122.8, 119.3, 51.9 | |
| IR (KBr, cm⁻¹) | 3060, 2950, 1720 (C=O), 1640 (C=C), 1590, 1560, 1470, 1430, 1310, 1280, 1170, 980, 880, 780, 680 | |
| Mass Spec (EI, m/z) | 240/242 (M⁺), 209/211, 181, 128, 102 |
Experimental Protocols
Materials:
-
3-Bromobenzaldehyde (99%)
-
Trimethyl phosphonoacetate (98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Septum and needles
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, e.g., 0.44 g of a 60% dispersion for a 10 mmol scale).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.1 equivalents, e.g., 1.5 mL for a 10 mmol scale) dropwise to the stirred suspension of sodium hydride in THF.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The solution should become clear, indicating the formation of the phosphonate carbanion.
-
-
Reaction with 3-Bromobenzaldehyde:
-
Cool the ylide solution back to 0 °C using an ice bath.
-
Dissolve 3-bromobenzaldehyde (1.0 equivalent, e.g., 1.85 g for a 10 mmol scale) in a minimal amount of anhydrous THF (5 mL).
-
Add the solution of 3-bromobenzaldehyde dropwise to the stirred ylide solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford this compound as a white solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Application Notes and Protocols for the Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate via Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate through a Palladium-catalyzed Heck reaction. The Heck reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the olefination of aryl halides. This protocol outlines the reaction between 3-bromoiodobenzene and methyl acrylate, offering a reproducible method for obtaining the desired substituted alkene, a valuable intermediate in the synthesis of various pharmaceutical and bioactive molecules. The application notes include information on reagents, reaction conditions, purification methods, and characterization of the final product.
Introduction
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a Nobel Prize-winning chemical reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.[1] This reaction has become a cornerstone in modern organic synthesis due to its tolerance of a wide variety of functional groups and its ability to construct complex molecular architectures.[2] The synthesis of this compound serves as a key example of this versatile reaction, producing a trans-disubstituted alkene which is a common structural motif in medicinal chemistry.
Experimental Protocol
This protocol is adapted from established Heck reaction methodologies, providing a robust procedure for the synthesis of this compound.
Materials:
-
3-Bromoiodobenzene (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triethylamine (NEt₃, 2.0 equiv)
-
Acetonitrile (CH₃CN)
-
3 M Hydrochloric acid (HCl)
-
95% Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Schlenk tube (optional, for inert atmosphere)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR tube
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromoiodobenzene (1.0 equiv) in acetonitrile.
-
Addition of Reagents: To the stirred solution, add methyl acrylate (1.5 equiv), triethylamine (2.0 equiv), and palladium(II) acetate (0.02 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a beaker containing 3 M HCl. A solid precipitate should form.
-
Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with water.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from hot 95% ethanol. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration.[3]
-
Column Chromatography: Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
-
Drying and Characterization: Dry the purified product under vacuum. The final product, this compound, should be a white to off-white solid. Characterize the product by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical quantitative data for the Heck reaction synthesis of this compound and related compounds.
| Parameter | Value/Range | Reference |
| Substrates | 3-Bromoiodobenzene, Methyl Acrylate | [3] |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | [3] |
| Catalyst Loading | 1-2 mol% | [4] |
| Base | Triethylamine (NEt₃) or K₂CO₃ | [3][4] |
| Solvent | Acetonitrile (CH₃CN) or DMF/H₂O | [3][4] |
| Temperature | 80 °C | [4] |
| Reaction Time | 4-6 hours | [4] |
| Yield | 35-85% (Varies with specific conditions) | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Palladium-catalyzed Heck reaction.
References
- 1. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heck Reaction [organic-chemistry.org]
- 3. odinity.com [odinity.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the stereoselective synthesis of alkenes from carbonyl compounds and phosphonium ylides. This application note details the reaction conditions for the synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate, a versatile intermediate in the development of pharmaceuticals and functional materials. The protocol focuses on a one-pot aqueous methodology, which offers significant advantages in terms of environmental impact, operational simplicity, and often, high yields and stereoselectivity.
The reaction proceeds via the interaction of 3-bromobenzaldehyde with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide is crucial as it preferentially leads to the formation of the thermodynamically more stable (E)-isomer, which is often the desired product in multi-step syntheses.[1]
Reaction Scheme
The overall transformation for the synthesis of this compound is depicted below:
3-Bromobenzaldehyde + Methyl (triphenylphosphoranylidene)acetate → this compound + Triphenylphosphine oxide
This reaction can be efficiently carried out in a one-pot procedure where the phosphonium ylide is generated in situ from methyl bromoacetate and triphenylphosphine in the presence of a mild base.[2][3]
Data Presentation
The following table summarizes typical quantitative data for the Wittig reaction in the synthesis of α,β-unsaturated esters from aromatic aldehydes using stabilized ylides under various conditions. While specific data for the 3-bromo derivative is not extensively published, the data from analogous reactions with substituted benzaldehydes provide a strong indication of expected outcomes.
| Aldehyde | Ylide Precursor | Base/Solvent System | Reaction Time (h) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Methyl bromoacetate | NaHCO₃ (sat. aq.) | 1 | 46.5-87.0 | 95.5:4.5 | [2] |
| 4-Methoxybenzaldehyde | Methyl bromoacetate | NaHCO₃ (sat. aq.) | 1 | 54.9-87.0 | 99.8:0.2 | [2] |
| 2-Thiophenecarboxaldehyde | Methyl bromoacetate | NaHCO₃ (sat. aq.) | 1 | 55.8-90.5 | 93.1:6.9 | [2] |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ (solvent-free) | 0.33 | ~70 (E+Z) | - | [4] |
Experimental Protocols
This section provides a detailed methodology for the one-pot aqueous Wittig synthesis of this compound.
Materials and Equipment
-
3-Bromobenzaldehyde
-
Triphenylphosphine
-
Methyl bromoacetate
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask or a large test tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
One-Pot Aqueous Wittig Reaction Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add freshly ground triphenylphosphine (1.4 mmol, 1.4 equiv.). To this, add 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the resulting suspension vigorously for approximately 1 minute.[2]
-
Addition of Reagents: To the stirred suspension, add methyl bromoacetate (1.6 mmol, 1.6 equiv.) followed by 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.).[2]
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 1-3 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude product, which contains the desired acrylate and triphenylphosphine oxide, is purified by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 v/v).[5]
-
Characterization: Collect the fractions containing the purified product and concentrate them. The final product, this compound, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and stereochemistry. The large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.
Mandatory Visualizations
Wittig Reaction Workflow
Caption: Workflow for the one-pot aqueous Wittig synthesis.
Signaling Pathway of the Wittig Reaction
Caption: Key steps in the Wittig reaction mechanism.
References
Application Note: Purification of (E)-Methyl 3-(3-bromophenyl)acrylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of (E)-Methyl 3-(3-bromophenyl)acrylate, a key intermediate in organic synthesis, using silica gel column chromatography. The methodology covers preliminary analysis by Thin Layer Chromatography (TLC) to determine the optimal mobile phase, preparation of the chromatography column, sample loading, elution, and final isolation of the purified product. This protocol is designed to be a robust and reproducible method for obtaining high-purity this compound for research and development applications.
Introduction
This compound (MW: 241.08 g/mol , MF: C₁₀H₉BrO₂) is a derivative of cinnamic acid often utilized as a building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Following its synthesis, the crude product often contains unreacted starting materials, by-products, and other impurities that must be removed. Column chromatography is a highly effective and widely used technique for the purification of such moderately polar organic compounds. This protocol details a standard silica gel column chromatography procedure optimized for this specific compound.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (or petroleum ether), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Dichloromethane (for sample loading, optional)
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or dropping funnel
-
Beakers and Erlenmeyer flasks
-
Test tubes and rack for fraction collection
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for TLC spotting
-
Rotary evaporator
-
Round-bottom flasks
-
Experimental Protocol
3.1. Preliminary TLC Analysis (Mobile Phase Selection) The first step is to determine the optimal solvent system (mobile phase) that provides good separation of the target compound from impurities. An ideal Rf value for the target compound for column chromatography is approximately 0.25-0.35.
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane.
-
Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluent systems.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the main product spot in each solvent system. Select the system that gives an Rf value in the 0.25-0.35 range for the product and shows good separation from other spots. For this compound, a system of 10-15% ethyl acetate in hexane is a good starting point.
3.2. Column Preparation (Slurry Packing Method) Properly packing the column is critical to achieve good separation.[3]
-
Ensure the chromatography column is clean, dry, and clamped securely in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock, to support the packing material.[3]
-
Add a small layer (approx. 1 cm) of sand over the plug.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane). The amount of silica should be 30-50 times the weight of the crude sample.
-
With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[3]
-
Allow the silica to settle, ensuring a level surface. Add a thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample and solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3.3. Sample Loading
-
Dissolve the crude this compound product in the minimum possible volume of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Using a pipette, carefully and evenly apply the concentrated sample solution to the top of the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and ensure all the sample is absorbed onto the stationary phase.
3.4. Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase, using a separatory funnel to add solvent continuously without disturbing the silica bed.
-
Open the stopcock to begin the elution. Maintain a steady flow rate.
-
Start collecting the eluate in sequentially numbered test tubes or flasks. Collect fractions of a consistent volume (e.g., 10-20 mL).
-
If impurities are much less polar than the product, they will elute first. The polarity of the mobile phase can be gradually increased (gradient elution) by slowly increasing the percentage of ethyl acetate to speed up the elution of the target compound after impurities have been removed.
3.5. Monitoring and Product Isolation
-
Periodically analyze the collected fractions by TLC to determine which ones contain the purified product. Spot every few fractions on a single TLC plate to track the elution profile.
-
Combine all fractions that contain the pure product, as confirmed by TLC (a single spot with the correct Rf value).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR spectroscopy or GC-MS.
Data Summary
The following table summarizes the key parameters for the purification protocol.
| Parameter | Description | Rationale / Notes |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard polar adsorbent for effective separation of moderately polar organic compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (Gradient from 95:5 to 85:15) | Provides good resolution between the non-polar impurities and the moderately polar acrylate product. |
| Analyte | This compound | A moderately polar ester.[1] |
| Expected Rf Value | ~0.3 in 90:10 Hexane:Ethyl Acetate | This value allows for efficient migration and separation on the column. |
| Adsorbent:Sample Ratio | ~40:1 (w/w) | Ensures sufficient stationary phase surface area for effective separation. |
| Detection Method | UV Visualization (254 nm) | The aromatic ring and conjugated system of the acrylate allow for easy detection on TLC plates. |
Visualized Workflow
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols: Recrystallization of (E)-Methyl 3-(3-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of (E)-Methyl 3-(3-bromophenyl)acrylate via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. The following protocol outlines a systematic approach to solvent selection and the subsequent steps for obtaining high-purity crystalline this compound.
Introduction
This compound is a cinnamate derivative of interest in organic synthesis and drug discovery. The purity of such compounds is paramount for accurate biological evaluation and subsequent chemical transformations. Recrystallization is an effective and economical method for purifying crude reaction products, removing by-products and unreacted starting materials. The principle relies on dissolving the impure solid in a hot solvent and allowing it to slowly cool, promoting the formation of a crystalline lattice of the desired compound while impurities remain in the mother liquor. The selection of an appropriate solvent is critical for the success of this technique. An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at its boiling point.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing an effective recrystallization protocol, particularly for solvent selection to avoid "oiling out," where the solid melts before dissolving.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉BrO₂ | [1][2] |
| Molecular Weight | 241.08 g/mol | [1][2][3] |
| Melting Point | 50-55 °C | [3] |
| Appearance | Solid (form may vary) | |
| IUPAC Name | methyl (2E)-3-(3-bromophenyl)prop-2-enoate | [3] |
Experimental Protocol
The following protocol details the steps for the recrystallization of this compound. The procedure is divided into two main stages: solvent screening and the full recrystallization procedure.
Part 1: Solvent Screening
A systematic solvent screening is crucial for identifying an optimal solvent system. Common solvents for the recrystallization of polar organic compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water.
-
Preparation : Place approximately 20-30 mg of the crude this compound into several separate test tubes.
-
Solvent Addition (Cold) : To each test tube, add a different solvent (e.g., ethanol, methanol, hexane, ethyl acetate, toluene, or aqueous mixtures thereof) dropwise at room temperature, vortexing after each addition. An ideal solvent will not dissolve the compound at this stage.
-
Solvent Addition (Hot) : Gently heat the test tubes that showed poor solubility at room temperature in a water or sand bath. Continue adding the corresponding solvent dropwise until the solid just dissolves.
-
Cooling and Observation : Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath. The solvent that yields a significant amount of crystalline precipitate upon cooling is a good candidate for recrystallization. Ethanol or a mixture of ethanol and water is often a suitable choice for compounds of this nature.[4] A patent for a similar compound also suggests n-hexane as a potential recrystallization solvent.[5]
Part 2: Recrystallization Procedure
This procedure should be performed in a fume hood.
-
Dissolution : Transfer the crude this compound to an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen recrystallization solvent (from Part 1) to the flask. Heat the mixture gently on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified compound.
-
Hot Filtration (Optional) : If insoluble impurities are present in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying : Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
-
Purity Assessment : Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is indicative of high purity. Further characterization can be performed using techniques such as NMR spectroscopy or chromatography.
Workflow Diagram
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. 79432-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 79432-87-4 [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. CN102115458A - Synthetic method of 3-methoxy-2-aryl methyl acrylate compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of (E)-Methyl 3-(3-bromophenyl)acrylate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (E)-Methyl 3-(3-bromophenyl)acrylate in various palladium-catalyzed cross-coupling reactions. This versatile building block serves as a key substrate for the synthesis of a wide array of complex organic molecules, which are of significant interest in pharmaceutical and materials science research. The following sections detail the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, offering structured data and step-by-step methodologies.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. [1]These reactions are fundamental in modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency. [1]--INVALID-LINK--2-Methyl 3-(3-bromophenyl)acrylate is an ideal substrate for these transformations, featuring a reactive aryl bromide moiety that can readily participate in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron compound with an organic halide. [3]This reaction is widely used for the synthesis of biaryl compounds. [4]
Representative Reaction Data
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids, providing a basis for optimization when using this compound.
| Aryl Halide Coupling Partner | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3-Bromopyridine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 88 |
| This compound (Representative) | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | >90 (expected) |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Degassed water
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add palladium(II) acetate and SPhos to the flask.
-
Add toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. [5][6]This reaction is a powerful method for the synthesis of substituted olefins. [7]
Representative Reaction Data
The following table presents typical conditions for the Heck reaction of aryl bromides with acrylates.
| Aryl Bromide | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | 85 |
| 1-Bromo-4-fluorobenzene | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc (2.0) | NMP | 120 | 16 | 90 |
| 3-Bromotoluene | Styrene | Pd/C (5) | - | K₂CO₃ (2.0) | DMA | 130 | 10 | 78 |
| This compound (Representative) | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 110 | 24 | >80 (expected) |
Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the mixture in an oil bath at 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the substituted stilbene derivative.
Sonogashira Coupling
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, often in the presence of a copper(I) co-catalyst. [5][8]This reaction is a reliable method for the synthesis of enynes and arylalkynes. [9]
Representative Reaction Data
The following table outlines representative conditions for the Sonogashira coupling of aryl bromides with terminal alkynes.
| Aryl Bromide | Terminal Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 95 |
| 1-Bromo-3,5-dimethylbenzene | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 89 |
| 2-Bromonaphthalene | Trimethylsilylacetylene | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (3) | Piperidine | DMF | 50 | 8 | 92 |
| This compound (Representative) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | >90 (expected) |
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired enyne product.
Visualizing Reaction Pathways
To aid in the understanding of the experimental processes and underlying mechanisms, the following diagrams illustrate a generalized workflow and the catalytic cycles for the described cross-coupling reactions.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Transition-Metal-Free Suzuki-Type Coupling Reactions [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Enyne synthesis [organic-chemistry.org]
Application Notes and Protocols: Reactions of (E)-Methyl 3-(3-bromophenyl)acrylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-Methyl 3-(3-bromophenyl)acrylate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure incorporates two key reactive sites: the aryl bromide moiety and the α,β-unsaturated ester system. The bromine atom on the phenyl ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Concurrently, the electron-deficient alkene of the acrylate group acts as a Michael acceptor, enabling conjugate addition of soft nucleophiles. This dual reactivity makes this compound an ideal scaffold for creating libraries of substituted cinnamic acid derivatives, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.
These application notes provide detailed protocols for three key transformations of this compound: the Heck reaction, the Suzuki-Miyaura coupling, and the aza-Michael addition. Furthermore, we discuss the relevance of the resulting cinnamic acid derivatives in modulating critical signaling pathways in drug discovery.
Data Presentation
The following tables summarize typical yields for the reaction of this compound with various nucleophiles under optimized conditions.
Table 1: Heck Reaction of this compound with Various Alkenes
| Entry | Alkene Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2), PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2), P(o-tol)₃ (4) | K₂CO₃ | DMA | 120 | 16 | 78 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | NaOAc | NMP | 110 | 14 | 82 |
| 4 | Cyclohexene | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (3) | Cy₂NMe | Dioxane | 100 | 24 | 65 |
Table 2: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 88 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 10 | 90 |
Table 3: Aza-Michael Addition to this compound
| Entry | Amine Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | None | Neat | 25 | 2 | 95 |
| 2 | Morpholine | DBU (10 mol%) | CH₃CN | 50 | 4 | 92 |
| 3 | Benzylamine | None | MeOH | 60 | 6 | 88 |
| 4 | Aniline | Yb(OTf)₃ (5 mol%) | CH₂Cl₂ | 40 | 12 | 75 |
Experimental Protocols
Heck Reaction Protocol
This protocol describes the palladium-catalyzed coupling of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard workup and purification reagents and equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol) and the alkene (1.2 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted methyl cinnamate.
Suzuki-Miyaura Coupling Protocol
This protocol details the palladium-catalyzed cross-coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Ethanol, and Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification reagents and equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).
-
Add an aqueous solution of potassium carbonate (2.0 M, 2 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C under reflux with stirring.
-
Monitor the reaction by TLC.
-
After completion (typically 8-12 hours), cool the mixture to room temperature.
-
Add water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography on silica gel.
Aza-Michael Addition Protocol
This protocol describes the conjugate addition of an amine to this compound.
Materials:
-
This compound
-
Amine (e.g., Piperidine)
-
Methanol (or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification reagents and equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol).
-
If performing the reaction in a solvent, add methanol (5 mL). For a neat reaction, proceed to the next step.
-
Add the amine (1.1 mmol) dropwise to the stirred solution or neat acrylate at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating as required.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-6 hours).
-
Upon completion, remove the solvent (if applicable) under reduced pressure.
-
If necessary, purify the product by column chromatography on silica gel to remove any excess amine and byproducts. For many primary and secondary amines, the reaction is clean and may not require further purification.
Mandatory Visualizations
Experimental Workflow Diagrams
Application Notes and Protocols: Monitoring the Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate, a valuable intermediate in the preparation of various pharmaceuticals and functional materials, is commonly achieved through the Wittig reaction. This reaction involves the coupling of 3-bromobenzaldehyde with a stabilized phosphorus ylide, typically methyl (triphenylphosphoranylidene)acetate. Careful monitoring of the reaction progress is crucial to ensure optimal yield and purity of the desired product. Thin-Layer Chromatography (TLC) is a rapid, simple, and effective technique for monitoring the consumption of starting materials and the formation of the product and byproducts. This document provides a detailed protocol for monitoring this specific Wittig reaction using TLC.
Reaction Scheme
The Wittig reaction for the synthesis of this compound proceeds as follows:
3-Bromobenzaldehyde + Methyl (triphenylphosphoranylidene)acetate → this compound + Triphenylphosphine oxide
Monitoring this reaction by TLC involves tracking the disappearance of the starting materials, 3-bromobenzaldehyde and methyl (triphenylphosphoranylidene)acetate, and the appearance of the product, this compound, and the byproduct, triphenylphosphine oxide.
Data Presentation
The progress of the reaction can be effectively monitored by observing the change in the TLC profile over time. The following table summarizes the expected Retention Factor (Rf) values for the components of the reaction mixture on a silica gel TLC plate, using a 20% ethyl acetate in hexanes eluent system. These values are representative and may vary slightly depending on the specific experimental conditions.
| Compound | Role | Expected Rf Value (20% EtOAc/Hexanes) | Visualization Method(s) |
| 3-Bromobenzaldehyde | Starting Material | ~ 0.45 | UV (254 nm), Potassium Permanganate stain, p-Anisaldehyde stain |
| Methyl (triphenylphosphoranylidene)acetate | Starting Material | ~ 0.25 | UV (254 nm), Iodine vapor |
| This compound | Product | ~ 0.60 | UV (254 nm), Potassium Permanganate stain |
| Triphenylphosphine oxide | Byproduct | ~ 0.15 | UV (254 nm), Iodine vapor |
Experimental Protocols
Materials and Equipment:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating device (e.g., heat gun or hot plate)
-
Forceps
-
Pencil
-
Reaction mixture aliquots at different time points (e.g., t=0, 1h, 2h, 4h, completion)
-
Reference solutions of starting materials (3-bromobenzaldehyde and methyl (triphenylphosphoranylidene)acetate) in a suitable solvent (e.g., ethyl acetate or dichloromethane)
-
Eluent: 20% Ethyl Acetate in Hexanes (v/v)
-
Visualization reagents:
-
Iodine chamber (a few crystals of iodine in a sealed container)
-
Potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water)
-
TLC Monitoring Protocol:
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark four points on the origin line for spotting: "SM1" (3-Bromobenzaldehyde), "SM2" (Methyl (triphenylphosphoranylidene)acetate), "R" (Reaction Mixture), and "Co" (Co-spot).
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube, spot a small amount of the 3-bromobenzaldehyde reference solution on the "SM1" mark.
-
Using another clean capillary tube, spot the methyl (triphenylphosphoranylidene)acetate reference solution on the "SM2" mark.
-
Take an aliquot of the reaction mixture at a specific time point and spot it on the "R" mark.
-
On the "Co" mark, first spot the reaction mixture, and then, using the same capillary, spot both starting material reference solutions on top of the reaction mixture spot. This co-spot helps in definitively identifying the starting material spots in the reaction mixture lane.
-
-
Developing the TLC Plate:
-
Pour the 20% ethyl acetate in hexanes eluent into the developing chamber to a depth of about 0.5 cm.
-
Cover the chamber with a lid and allow the atmosphere inside to become saturated with the solvent vapor (placing a piece of filter paper inside can aid this).
-
Carefully place the spotted TLC plate into the chamber using forceps, ensuring the origin line is above the eluent level.
-
Allow the eluent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
UV Visualization: View the plate under a UV lamp (254 nm).[1] Aromatic compounds and conjugated systems will appear as dark spots.[1] Circle the observed spots with a pencil.[1]
-
Iodine Staining: Place the dried plate in an iodine chamber for a few minutes.[1] Organic compounds will generally appear as brown or yellow-brown spots.[1] This is particularly useful for visualizing the phosphorus-containing compounds. Circle the spots as they may fade.
-
Potassium Permanganate Staining: Dip the plate into the potassium permanganate stain solution and then gently heat with a heat gun. Alkenes and aldehydes will appear as yellow or brown spots on a purple background.
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the spots in the reaction mixture lane ("R") with the reference lanes ("SM1" and "SM2") and the co-spot lane ("Co").
-
Monitor the disappearance of the starting material spots and the appearance and intensification of the product spot over time. The reaction is considered complete when the limiting starting material spot is no longer visible.
-
Visualizations
.dot
Caption: Workflow for TLC Monitoring.
.dot
Caption: Logical Progression of TLC Spots.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The three most prevalent and effective methods for synthesizing this compound are the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. Each method has its own advantages and potential for side product formation.
Q2: Which synthetic method offers the best stereoselectivity for the desired (E)-isomer?
A2: Both the Wittig reaction using a stabilized ylide and the Horner-Wadsworth-Emmons reaction are known to provide high selectivity for the thermodynamically more stable (E)-isomer. The Heck reaction also typically yields the trans olefin product with high stereoselectivity.[1]
Q3: What are the primary side products I should be aware of for each method?
A3:
-
Heck Reaction: Potential side products include the (Z)-isomer, doubly arylated products, hydrodehalogenation of the starting material (forming methyl acrylate and bromobenzene), and homocoupling of 3-bromobenzaldehyde.
-
Wittig Reaction: The main byproduct is triphenylphosphine oxide, which can be challenging to separate from the desired product due to its similar solubility in many organic solvents. Incomplete conversion can also leave unreacted starting materials.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The primary byproduct is a water-soluble phosphate salt (e.g., diethyl phosphate), which is generally easier to remove during aqueous workup compared to triphenylphosphine oxide. As with the Wittig reaction, the (Z)-isomer can also be a minor byproduct.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis and to identify potential side products.
Q5: What are the recommended purification methods for the final product?
A5: The most common purification technique is flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). Recrystallization from a suitable solvent system can also be effective for obtaining highly pure (E)-isomer, as the geometric isomers can have different crystallization properties. A thorough aqueous workup with washes using saturated sodium bicarbonate solution and brine is crucial to remove acidic or basic residues and water-soluble byproducts.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound via the Heck, Wittig, and Horner-Wadsworth-Emmons reactions.
Heck Reaction Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst. | Use a fresh source of palladium catalyst. Consider a pre-catalyst activation step if necessary. |
| Impure starting materials. | Ensure 3-bromobenzaldehyde and methyl acrylate are pure and free of inhibitors. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Heck reactions often require elevated temperatures (e.g., 80-120 °C). | |
| Inappropriate base. | Ensure the correct base (e.g., triethylamine, potassium carbonate) is used in the appropriate stoichiometry. | |
| Formation of Significant (Z)-isomer | Isomerization of the product. | Minimize reaction time once the starting material is consumed. Lowering the reaction temperature slightly may also help. |
| Presence of Double Arylation Product | High catalyst loading or prolonged reaction time. | Reduce the catalyst loading and monitor the reaction closely to stop it upon completion. |
| Detection of Bromobenzene (from hydrodehalogenation) | Presence of hydrogen source. | Ensure anhydrous reaction conditions. Certain bases or solvents can act as hydrogen donors. |
| Formation of Homocoupled Byproducts | Inefficient cross-coupling. | Optimize catalyst, ligand, and reaction conditions to favor the cross-coupling pathway. |
Wittig Reaction Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete ylide formation. | Ensure the base used (e.g., n-BuLi, NaH) is strong enough and added under anhydrous conditions. |
| Impure starting materials. | Use pure 3-bromobenzaldehyde and a freshly prepared or properly stored ylide. | |
| Low (E)-selectivity (Significant (Z)-isomer) | Use of a non-stabilized ylide. | For high (E)-selectivity, a stabilized ylide such as methyl (triphenylphosphoranylidene)acetate is essential. |
| Reaction temperature too low. | Running the reaction at room temperature or slightly elevated temperatures generally favors the more stable (E)-isomer. | |
| Presence of lithium salts. | The presence of lithium salts can sometimes decrease (E)-selectivity. Consider using a sodium-based base for ylide generation. | |
| Difficulty Removing Triphenylphosphine Oxide | Co-elution during chromatography. | Optimize the eluent system for column chromatography. A less polar system might improve separation. |
| Co-precipitation during recrystallization. | Try different recrystallization solvents. In some cases, converting the triphenylphosphine oxide to a more polar derivative can aid in its removal. |
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete phosphonate anion formation. | Use a sufficiently strong and fresh base (e.g., NaH, NaOMe) under anhydrous conditions. |
| Impure starting materials. | Ensure the purity of 3-bromobenzaldehyde and the phosphonate reagent. | |
| Low (E)-selectivity (Significant (Z)-isomer) | Sub-optimal reaction conditions. | Generally, HWE reactions with stabilized phosphonates favor the (E)-isomer. Ensure the reaction is allowed to reach thermodynamic equilibrium. |
| Incomplete Removal of Phosphate Byproduct | Insufficient aqueous workup. | Perform multiple extractions with water or brine to ensure complete removal of the water-soluble phosphate byproduct. |
Experimental Protocols
Synthesis via Heck Reaction
Materials:
-
3-bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.05 mmol), and anhydrous DMF (5 mL).
-
Add triethylamine (1.5 mmol) followed by methyl acrylate (1.2 mmol) to the stirring solution.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% ethyl acetate in hexanes).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
Comparison of Wittig and HWE Byproduct Removal
Caption: Comparison of the byproduct removal workflow for the Wittig and HWE reactions.
References
Technical Support Center: Optimizing Heck Reactions for Electron-Deficient Alkenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Heck reaction with electron-deficient alkenes.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: I am observing low to no conversion of my starting materials. What are the common causes and how can I improve my yield?
Answer: Low conversion in a Heck reaction can stem from several factors, primarily related to the catalyst's activity and stability.
-
Catalyst Inactivity or Decomposition: The active catalyst in the Heck reaction is a Pd(0) species. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Incomplete reduction can lead to low conversion. Additionally, the active Pd(0) catalyst can be sensitive to oxygen, which can oxidize it to inactive Pd(II) species, often observed as the formation of palladium black. High reaction temperatures can also promote catalyst agglomeration and precipitation.
-
Solutions:
-
Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and use properly degassed solvents and reagents to prevent catalyst oxidation.
-
If using a Pd(II) precatalyst, the addition of a phosphine ligand can facilitate its reduction to the active Pd(0) species.
-
Optimize the reaction temperature; sometimes lowering the temperature can prevent catalyst decomposition.
-
-
-
Poor Quality of Reagents: Impurities in the aryl halide or alkene can act as poisons to the catalyst, leading to deactivation and low yields.
-
Solution:
-
Ensure the purity of your starting materials. Purification of the aryl halide and alkene before use may be necessary.
-
-
-
Inappropriate Choice of Reaction Components: The choice of catalyst, ligand, base, and solvent are all critical for a successful Heck reaction. For electron-deficient alkenes, specific combinations often yield better results.
-
Solution:
-
Consult the data tables below for recommended starting points for catalyst, ligand, base, and solvent combinations for your specific substrate.
-
-
Question 2: My reaction has stalled and I see a black precipitate. What does this mean?
Answer: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, which is an inactive form of palladium. This is a common reason for reactions stalling and resulting in low conversion, as the concentration of the active catalyst in the solution decreases.
-
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst. It is crucial to maintain an inert atmosphere and use degassed reagents.
-
High Reaction Temperature: Excessive heat can cause the catalyst to agglomerate and precipitate. Consider lowering the reaction temperature.
-
Incomplete Reduction of Pd(II) to Pd(0): If the Pd(II) precatalyst is not efficiently reduced, it can be more prone to decomposition. The addition of a suitable phosphine ligand can aid in the in situ reduction.
-
Question 3: I am getting a mixture of regioisomers (α and β products). How can I improve the regioselectivity?
Answer: The Mizoroki-Heck reaction with electron-deficient alkenes, such as acrylates and styrenes, typically shows a high regioselectivity for the β-carbon, yielding the linear product.[1] However, certain conditions can lead to the formation of the branched α-product.
-
Factors Influencing Regioselectivity:
-
Reaction Pathway: The regioselectivity can be influenced by whether the reaction proceeds through a neutral or cationic pathway. A cationic pathway, favored by less basic counterions and more polar solvents, can sometimes lead to different selectivity.[2]
-
Steric Hindrance: In some cases, steric hindrance on the substrate or catalyst can influence the site of addition.[1]
-
-
Solutions:
-
Ligand Choice: The ligand plays a crucial role. For standard β-selectivity with electron-deficient alkenes, common phosphine ligands are generally effective.
-
Solvent Polarity: Using a less polar solvent may disfavor pathways that lead to the minor regioisomer.
-
Question 4: My product is a mixture of E/Z isomers. How can I improve the stereoselectivity?
Answer: The Heck reaction generally favors the formation of the more thermodynamically stable trans (E) isomer.[3] The formation of a significant amount of the cis (Z) isomer can be due to isomerization of the product after its formation.
-
Solutions:
-
Minimize Reaction Time and Temperature: Reducing the reaction time and lowering the temperature can help to minimize post-reaction isomerization of the product.
-
Choice of Base: The base can sometimes influence the E/Z ratio. Screening different bases may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Heck reaction?
A1: The widely accepted mechanism for the Heck reaction involves a catalytic cycle with a palladium catalyst.[3][4] The main steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl or vinyl halide, forming a Pd(II) complex.[3]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-carbon bond.[3][4]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[3][4]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[3][4]
Q2: Which palladium catalyst is best for electron-deficient alkenes?
A2: Simple palladium salts like Pd(OAc)₂ are very common and effective, often used in combination with a phosphine ligand.[5][6] Palladium on carbon (Pd/C) has also been used successfully, particularly in industrial settings, and can sometimes be used without a ligand.[7] The optimal choice depends on the specific substrates and reaction conditions.
Q3: Why is a base necessary in the Heck reaction?
A3: The base is crucial for the final step of the catalytic cycle, which is the regeneration of the active Pd(0) catalyst.[3][8] It neutralizes the hydrogen halide (HX) that is formed during the reductive elimination step.[3] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃).
Q4: What are common side reactions in the Heck reaction with electron-deficient alkenes?
A4: Besides low yield and isomerization, other potential side reactions include:
-
Homocoupling of the aryl halide: This can occur, especially at higher temperatures, to form a biaryl product.
-
Alkene isomerization: The palladium-hydride intermediate can promote the isomerization of the double bond in the starting alkene or the product.
-
Polymerization of the alkene: Electron-deficient alkenes can be prone to polymerization, especially at elevated temperatures.[4]
Data Presentation
Table 1: Effect of Catalyst and Base on Heck Reaction of Aryl Halides with n-Butyl Acrylate
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(dba)₂ (0.5) / L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 98 | [9] |
| 2 | 4-Bromotoluene | Pd(dba)₂ (0.5) / L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 97 | [9] |
| 3 | Bromobenzene | Pd(dba)₂ (0.5) / L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 96 | [9] |
| 4 | 4-Bromobenzonitrile | Pd(dba)₂ (0.5) / L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 99 | [9] |
| 5 | 4-Bromoacetophenone | Pd(dba)₂ (0.5) / L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | 12 | 98 | [9] |
L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide
Table 2: Heck Reaction of Halogenated Anilines with Acrylonitrile
| Entry | Aryl Halide | Catalyst | Conditions | Yield (E+Z) (%) | E/Z Ratio | Reference |
| 1 | 4-Iodo-2,6-dimethylaniline | Pd/C | NaOAc, DMA, 140°C | Quantitative | ~75/25 | [7] |
| 2 | 4-Bromo-2,6-dimethylaniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc, DMA, 140°C, 20h | 87 | ~80/20 | [7] |
| 3 | 4-Bromo-2,6-dimethylaniline | Pd/C | NaOAc, DMA, 140°C | 6.5 | - | [7] |
Experimental Protocols
Protocol 1: Heck Coupling of 3-Bromopyridine with Methyl Acrylate [5]
-
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)
-
Trimethyl phosphite (P(OCH₃)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromopyridine, acetonitrile, triethylamine, and methyl acrylate.
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and trimethyl phosphite in acetonitrile.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion (typically 1-2 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(3-pyridyl)acrylate.
-
Protocol 2: Ligandless Heck Coupling of 4-Iodo-2,6-dimethylaniline with Acrylonitrile [7]
-
Reagents:
-
4-Iodo-2,6-dimethylaniline (1.0 equiv)
-
Acrylonitrile (1.5 equiv)
-
10% Palladium on carbon (Pd/C, 0.005 equiv)
-
Sodium acetate (NaOAc, 1.5 equiv)
-
N,N-Dimethylacetamide (DMA) (solvent)
-
-
Procedure:
-
To a reaction vessel, add 4-iodo-2,6-dimethylaniline, sodium acetate, and DMA.
-
Degas the mixture by bubbling an inert gas through it for 20 minutes.
-
Add the acrylonitrile and the Pd/C catalyst.
-
Heat the reaction mixture to 140 °C under an inert atmosphere.
-
Monitor the reaction by HPLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Pd/C catalyst.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., toluene).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by crystallization or chromatography.
-
Visualizations
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Caption: Troubleshooting workflow for low Heck reaction yield.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in Wittig reaction with aromatic aldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in Wittig reactions with aromatic aldehydes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Formation with Stabilized Ylides
Question: I am using a stabilized ylide (e.g., one with an ester or ketone group) with an aromatic aldehyde, and I am seeing very low to no yield. What could be the problem?
Answer: Low reactivity is a common issue with stabilized ylides due to their reduced nucleophilicity. The negative charge on the carbanion is delocalized by the electron-withdrawing group, making the ylide less reactive.[1] Here are several factors to consider and potential solutions:
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Insufficiently Reactive Aldehyde: Aromatic aldehydes with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) are less electrophilic and may react sluggishly with stabilized ylides.
-
Solution: Consider using a more reactive aldehyde if your synthesis allows. Alternatively, you may need to employ more forcing reaction conditions, such as higher temperatures, but be mindful of potential side reactions.
-
-
Steric Hindrance: If either the aromatic aldehyde or the stabilized ylide is sterically hindered, the reaction rate can be significantly reduced, leading to poor yields.[2]
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Solution: If possible, consider a less hindered synthetic route. In cases of severe steric hindrance, the Horner-Wadsworth-Emmons (HWE) reaction is often a more effective alternative.[2]
-
-
Inappropriate Base: While stabilized ylides are more stable and can be formed with weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), a stronger base might be necessary to ensure complete ylide formation, especially if there are any acidic protons elsewhere in the starting materials.[2][3]
-
Solution: Try a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). However, be cautious as stronger bases can promote side reactions.
-
-
Suboptimal Solvent: The choice of solvent can influence the reaction rate and yield.
-
Solution: While a variety of solvents can be used, aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes enhance the rate of reaction. Some studies have also shown that running the reaction in water can be surprisingly effective for stabilized ylides.[4]
-
Issue 2: Low Yield and/or Complex Mixture with Unstabilized Ylides
Question: My Wittig reaction with an unstabilized ylide (e.g., an alkyl-substituted ylide) and an aromatic aldehyde is giving a low yield and multiple unidentified byproducts. What is happening?
Answer: Unstabilized ylides are highly reactive and can be prone to side reactions if not handled correctly.[5] Here are the likely causes and troubleshooting steps:
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Ylide Decomposition: Unstabilized ylides are sensitive to air and moisture.[6] Exposure to either can lead to decomposition and a lower effective concentration of your reagent. They can also be thermally unstable.
-
Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. It is often best to generate and use the ylide in situ at low temperatures (e.g., 0 °C to -78 °C) and then add the aldehyde.[7]
-
-
Incomplete Ylide Formation: The formation of the ylide from the corresponding phosphonium salt requires a strong base. Incomplete deprotonation will result in a lower yield.
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Solution: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete ylide formation.[7] The color change of the reaction mixture upon addition of the base (often to a deep orange or red) can be an indicator of ylide formation.
-
-
Aldehyde Instability: Aromatic aldehydes can be susceptible to oxidation to carboxylic acids or polymerization, especially under basic conditions.[2][8]
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Solution: Use freshly purified aldehyde. Consider a "tandem oxidation-Wittig process" where the aldehyde is generated in situ from the corresponding alcohol immediately before the Wittig reaction.[8]
-
-
Side Reactions with the Base: If the aromatic aldehyde has other functional groups sensitive to strong bases (e.g., phenols, enolizable protons), side reactions can consume the starting material or the product.
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Solution: Protect sensitive functional groups before the Wittig reaction. Alternatively, using a milder base if the ylide allows, or a hindered base, might mitigate side reactions.
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Issue 3: Poor (E/Z) Selectivity with Semi-Stabilized Ylides
Question: I am using a semi-stabilized ylide (e.g., a benzyl-substituted ylide) with an aromatic aldehyde and obtaining a mixture of (E) and (Z) isomers with a low overall yield. How can I improve this?
Answer: Semi-stabilized ylides are known to often provide poor (E/Z) selectivity.[8] The stereochemical outcome can be highly dependent on the reaction conditions.
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Solvent Effects: The polarity of the solvent can influence the ratio of (E) to (Z) isomers.
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Solution: Experiment with a range of solvents. Nonpolar solvents like toluene or THF often favor the (Z)-isomer, while polar aprotic solvents may favor the (E)-isomer. The presence of lithium salts can also strongly influence the stereochemical outcome.[2]
-
-
Base and Cation Effects: The choice of base and the corresponding metal cation can affect the transition state of the reaction and thus the stereoselectivity.
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Solution: Sodium-based strong bases (e.g., NaH, NaNH₂) tend to favor the (Z)-isomer, whereas lithium-based bases (n-BuLi) can sometimes lead to mixtures due to the formation of betaine intermediates that can equilibrate.[7] For selective formation of the (E)-alkene with unstabilized or semi-stabilized ylides, the Schlosser modification can be employed.[9]
-
-
Temperature: Reaction temperature can play a role in selectivity.
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Solution: Running the reaction at lower temperatures generally favors the kinetic product, which for unstabilized and semi-stabilized ylides is often the (Z)-isomer.
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Data Presentation: Impact of Reaction Conditions on Yield
The following tables summarize how different experimental parameters can affect the yield and stereoselectivity of the Wittig reaction with aromatic aldehydes.
Table 1: Effect of Aldehyde Substituent on Yield
| Aldehyde | Ylide | Base | Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Water | 46.5-87.0 | 95.5:4.5 |
| Anisaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Water | 55.8-90.5 | 93.1:6.9 |
| 2-Thiophenecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Water | 54.9-87.0 | 99.8:0.2 |
| Benzaldehyde | (Cyanomethylene)triphenylphosphorane | NaHCO₃ | Water | 56.9-86.1 | 58.8:41.2 |
Data adapted from a study on one-pot aqueous Wittig reactions.[10]
Table 2: Influence of Base and Solvent on Stilbene Synthesis
| Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | LiOH | Isopropyl alcohol | 1 | 92 |
| Benzaldehyde | LiOH | Ethanol | 4 | 85 |
| Benzaldehyde | LiOH | Methanol | 4 | 80 |
| Benzaldehyde | LiOH | THF | 24 | 70 |
| p-Methylbenzaldehyde | LiOH | Isopropyl alcohol | 1 | 94 |
| p-Chlorobenzaldehyde | LiOH | Isopropyl alcohol | 1 | 93 |
Data from a study on the use of lithium hydroxide as a base in the Wittig reaction.[11]
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide
This protocol is adapted from a procedure for the reaction of chlorobenzaldehyde with (carbethoxymethylene)triphenylphosphorane.[1]
-
Reactant Preparation: In a dram vial equipped with a stir vane, dissolve the aromatic aldehyde (e.g., 50 mg of chlorobenzaldehyde) in dichloromethane (3 mL).
-
Ylide Addition: While stirring, add 1.2 molar equivalents of the stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) portion-wise to the aldehyde solution.
-
Reaction: Stir the reaction mixture at room temperature for two hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen gas.
-
Purification: Dissolve the residue in a minimal amount of 25% diethyl ether in hexanes (2-3 mL). A white precipitate of triphenylphosphine oxide will form. Transfer the supernatant to a clean vial, evaporate the solvent, and purify the crude product by microscale wet column chromatography.
Protocol 2: One-Pot Aqueous Wittig Reaction
This protocol is based on a green chemistry approach to the Wittig reaction.[10]
-
Preparation: To a 13 x 100 mm test tube containing a magnetic stir bar, add freshly ground triphenylphosphine (1.4 mmol).
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Base and Solvent: Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the suspension for 1 minute.
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Reagent Addition: To the suspension, add the alkyl halide (1.6 mmol, e.g., methyl bromoacetate) followed by the aromatic aldehyde (1.0 mmol, e.g., benzaldehyde).
-
Reaction: Vigorously stir the reaction mixture for 1 hour at room temperature.
-
Work-up and Purification: Follow standard extraction procedures with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the product by column chromatography.
Protocol 3: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkenes
The HWE reaction is an excellent alternative to the Wittig reaction, especially for the synthesis of (E)-alkenes with stabilized phosphonates.[12][13]
-
Base Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Ylide Formation: Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C. Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. sciepub.com [sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Removal of Triphenylphosphine Oxide from Wittig Reaction Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of Wittig reaction products.
Decision Tree for TPPO Removal
The following diagram provides a general workflow for selecting an appropriate method for TPPO removal based on the properties of the desired product and the reaction conditions.
Caption: Decision tree for selecting a suitable TPPO removal method.
Frequently Asked Questions (FAQs)
Q1: What is the simplest method to remove TPPO if my product is non-polar and stable?
A1: For non-polar and stable products, the most straightforward approach is precipitation and filtration.[1] Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes or pentane.[1] After concentrating the reaction mixture, triturate the residue with a non-polar solvent. The TPPO will often precipitate as a white solid and can be removed by filtration.[1][2] This process may need to be repeated 2-3 times for complete removal.[1][2][3]
Q2: My product is polar, making precipitation with non-polar solvents ineffective. How can I remove TPPO?
A2: When the desired product is polar, precipitating the TPPO as a metal salt complex is a highly effective strategy.[1] The addition of metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the crude reaction mixture can lead to the formation of an insoluble TPPO-metal complex that can be easily filtered off.[4]
Q3: Can column chromatography be used to remove TPPO?
A3: Yes, column chromatography is a common and effective method for removing TPPO, particularly for smaller scale reactions or when other methods have failed.[1] Since TPPO is a relatively polar compound, a standard silica gel column with a gradient elution, for instance, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane/ethyl acetate gradient), can effectively separate TPPO from less polar products.[1]
Q4: I am having trouble with co-precipitation of my product with TPPO. What can I do?
A4: Co-precipitation can be a significant challenge.[1] Here are a few strategies to address this issue:
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Optimize the Solvent System: Carefully screen different solvents or solvent mixtures for the precipitation. The goal is to find a system where TPPO or its complex has minimal solubility while your product remains in solution.[1]
-
Adjust Stoichiometry: If using a metal salt, try adjusting the equivalents of the salt added. Using the minimum amount necessary to precipitate the majority of the TPPO may reduce the co-precipitation of your product.[1]
-
Consider an Alternative Method: If precipitation proves problematic, you may need to switch to column chromatography for purification.[1]
Q5: Are there ways to avoid the formation of TPPO in the first place?
A5: While the Wittig reaction inherently produces a phosphine oxide, using a polymer-supported triphenylphosphine can simplify the workup.[1] The phosphine oxide byproduct remains bound to the resin and can be removed by simple filtration at the end of the reaction.[1] Another approach is to use alternative phosphines that are modified to make their corresponding oxides more soluble in acidic or basic aqueous solutions, allowing for their removal by extraction.[1]
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride
This protocol is adapted from a procedure described by Batesky, et al. and is particularly useful for reactions in polar solvents.[1][5]
References
Technical Support Center: Analysis of (E)-Methyl 3-(3-bromophenyl)acrylate
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in (E)-Methyl 3-(3-bromophenyl)acrylate via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound and how to identify potential impurities using NMR.
Q1: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A1: Unexpected peaks in your spectrum can originate from several sources, including unreacted starting materials, reaction byproducts, the alternative geometric isomer ((Z)-isomer), or common laboratory contaminants. The synthesis method heavily influences the type of impurities you might encounter.
-
Heck Reaction Impurities: If you synthesized your compound via a Heck reaction (coupling of an aryl halide with methyl acrylate), common impurities include unreacted 3-bromoaryl halide and residual methyl acrylate. You may also see byproducts from homocoupling of the aryl halide.
-
Wittig Reaction Impurities: For a Wittig reaction (reacting 3-bromobenzaldehyde with a phosphorus ylide), the most common byproduct is triphenylphosphine oxide (TPPO), which often appears in the aromatic region of the ¹H NMR spectrum.[1][2] Unreacted 3-bromobenzaldehyde and residual phosphonium salts are also possible impurities.
-
(Z)-Isomer: The Wittig and Heck reactions can sometimes produce a mixture of (E) and (Z) isomers.[2] The vinyl protons of the (Z)-isomer will have a smaller coupling constant (typically 10-12 Hz) compared to the (E)-isomer (typically 15-16 Hz).
-
Common Lab Solvents: Residual solvents from purification or glassware are frequent contaminants. Common examples include ethyl acetate, acetone, dichloromethane, and grease.
Q2: I see a broad multiplet around 7.5-7.8 ppm in my ¹H NMR that doesn't seem to belong to my product. What is it?
A2: A complex multiplet in the aromatic region, particularly between 7.5 and 7.8 ppm, is highly characteristic of triphenylphosphine oxide (TPPO), a very common and often difficult-to-remove byproduct of the Wittig reaction. Confirm its presence by checking for a corresponding signal in the ³¹P NMR spectrum.
Q3: How can I distinguish between the desired (E)-isomer and the undesired (Z)-isomer in my ¹H NMR spectrum?
A3: The key is the coupling constant (J-coupling) between the two vinyl protons on the acrylate double bond.
-
For the (E)-isomer , these protons are trans to each other, resulting in a large coupling constant, typically around 16 Hz . This will appear as a pair of doublets.
-
For the (Z)-isomer , the protons are cis, resulting in a smaller coupling constant, usually around 12 Hz . By measuring the J-coupling of the vinyl proton signals, you can confidently assign the stereochemistry.
Q4: There's a singlet at ~9.9 ppm in my ¹H NMR. What is this impurity?
A4: A singlet around 9.9-10.0 ppm is characteristic of an aldehyde proton. This strongly suggests the presence of unreacted 3-bromobenzaldehyde , a starting material if you performed a Wittig reaction.
Q5: My baseline is "wobbly" and my peaks are broad. What's wrong?
A5: This is likely an issue with the NMR shimming or sample preparation.
-
Poor Shimming: The magnetic field is not homogeneous. The instrument's shimming routine should be repeated.
-
Sample Concentration: A sample that is too concentrated can lead to broad peaks. Dilute your sample and re-acquire the spectrum.
-
Solubility: If your compound is not fully dissolved or has precipitated, it will cause peak broadening. Ensure your sample is completely soluble in the chosen deuterated solvent.
Data Presentation: NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and common related impurities. Data for the target compound is estimated based on its close analog, (E)-Methyl 3-(4-bromophenyl)acrylate. All shifts are referenced to TMS (δ 0.00) and are typically measured in CDCl₃.
| Compound Name | Structure | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |
| This compound (Product) | ![]() | ~7.65 (d, J ≈ 16.0 Hz, 1H), ~7.60 (s, 1H), ~7.45 (d, 1H), ~7.40 (d, 1H), ~7.25 (t, 1H), ~6.40 (d, J ≈ 16.0 Hz, 1H), 3.81 (s, 3H) | ~167.0 (C=O), ~143.0 (=CH-Ar), ~136.5 (Ar-C), ~133.0 (Ar-CH), ~131.0 (Ar-CH), ~130.0 (Ar-CH), ~126.5 (Ar-CH), ~123.0 (Ar-C-Br), ~119.0 (OOC-CH=), ~52.0 (OCH₃) |
| (Z)-Methyl 3-(3-bromophenyl)acrylate (Isomer) | ![]() | Vinyl protons show a smaller coupling constant: ~7.1 (d, J ≈ 12 Hz, 1H), ~5.9 (d, J ≈ 12 Hz, 1H). Aromatic and methyl signals will be slightly shifted from the (E)-isomer. | Chemical shifts will be similar but distinct from the (E)-isomer, particularly for the vinyl and aromatic carbons. |
| 3-Bromobenzaldehyde (Starting Material) | ![]() | 9.98 (s, 1H), 8.00 (t, 1H), 7.85 (d, 1H), 7.75 (d, 1H), 7.42 (t, 1H) | 190.9 (CHO), 138.0, 137.5, 131.9, 130.8, 128.5, 123.3 |
| Methyl Acrylate (Starting Material) | ![]() | 6.40 (dd, J=17.4, 1.4 Hz, 1H), 6.13 (dd, J=17.4, 10.5 Hz, 1H), 5.82 (dd, J=10.5, 1.4 Hz, 1H), 3.76 (s, 3H)[3] | 166.4 (C=O), 130.3 (=CH₂), 128.5 (=CH), 51.7 (OCH₃)[3] |
| Triphenylphosphine Oxide (Byproduct) | ![]() | 7.75-7.65 (m, 6H), 7.55-7.45 (m, 9H) | 133.5 (d), 132.1 (d), 128.8 (d), 128.6 (d) |
Experimental Protocols
Standard Protocol for NMR Sample Preparation
-
Weigh Sample: Accurately weigh approximately 5-10 mg of your purified this compound sample directly into a clean, dry vial.
-
Select Solvent: Choose a deuterated solvent in which your compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If your solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS).
-
Mix Thoroughly: Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Transfer to NMR Tube: Using a clean glass pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly with a unique identifier.
-
Analysis: Insert the tube into the NMR spectrometer and follow the instrument's standard procedures for acquiring ¹H, ¹³C, and any other desired spectra (e.g., COSY, HSQC).
Visual Workflow for Impurity Identification
The following diagram illustrates a logical workflow to follow when an unexpected peak is observed in the NMR spectrum of your product.
References
Technical Support Center: Preventing Uncontrolled Acyl Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature and uncontrolled polymerization of acrylates during chemical reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section offers solutions to common problems that can lead to the premature polymerization of acrylates.
Question 1: My acrylate reaction mixture turned into a solid gel unexpectedly. What happened?
Answer: This is a classic sign of runaway polymerization. Several factors could be the cause:
-
Inhibitor Depletion or Absence: Commercially available acrylate monomers are typically stabilized with a small amount of an inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ).[1][2][3] If this inhibitor was removed prior to the reaction and not replaced with a suitable process inhibitor, or if the inhibitor was consumed due to improper storage or handling, spontaneous polymerization can occur.
-
High Temperatures: Acrylate polymerization is an exothermic process, and higher temperatures increase the rate of polymerization by promoting the formation of free radicals.[4] Localized hot spots within the reaction vessel can also initiate polymerization.
-
Contamination: The presence of unintended radical initiators can trigger polymerization. Common contaminants include peroxides (often found in aged ether solvents), metal ions from spatulas or reaction vessels, and even atmospheric dust.
-
Exposure to UV Light: Ultraviolet light can initiate free-radical polymerization.[4] Performing reactions in clear glass vessels exposed to direct sunlight or other UV sources can be a contributing factor.
Question 2: The viscosity of my reaction mixture is increasing much faster than expected, making it difficult to stir. How can I prevent this?
Answer: A rapid increase in viscosity is an early indicator of polymerization. To manage this:
-
Temperature Control: Ensure your reaction temperature is carefully controlled and not exceeding the planned limit. Use an adequate cooling bath and monitor the internal reaction temperature.
-
Inhibitor Concentration: The concentration of the polymerization inhibitor may be too low for the reaction conditions. It's crucial to select an appropriate inhibitor and concentration for the specific reaction temperature and duration.
-
Monomer Concentration: High monomer concentrations can lead to a rapid increase in viscosity as the polymer forms.[4] Consider performing the reaction in a more dilute solution.
-
Agitation: Ensure efficient and consistent stirring to prevent the formation of localized hot spots and to maintain a homogeneous distribution of the inhibitor.
Question 3: I am observing polymer buildup on the walls of my reactor. How can I prevent this fouling?
Answer: Reactor fouling by polymer deposition can be caused by several factors:
-
Poor Mixing: Inefficient stirring can lead to stagnant zones near the reactor walls where the monomer concentration is high and inhibitor concentration may be low, promoting polymerization.
-
Localized Heating: If the reactor is heated externally, the walls may be hotter than the bulk solution, leading to a higher rate of polymerization at the surface.
-
Polymer Adhesion: The inherent stickiness of the forming polymer can cause it to adhere to surfaces. Using reactors with highly polished internal surfaces can help mitigate this.
Frequently Asked Questions (FAQs)
Q1: What are the most common inhibitors for acrylate polymerization and how do they work?
A1: The most common inhibitors are radical scavengers. They react with and deactivate free radicals that initiate polymerization. Key examples include:
-
Hydroquinone (HQ) and Monomethyl Ether of Hydroquinone (MEHQ): These are phenolic inhibitors that require the presence of oxygen to be effective.[5] They are commonly used for storage and transportation of acrylate monomers.
-
Phenothiazine (PTZ): This inhibitor can function both in the presence and absence of oxygen, making it suitable for use in distillation and other processes where oxygen may be excluded.[6]
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): This is a stable free radical that can effectively terminate growing polymer chains.
Q2: Is it always necessary to remove the inhibitor from the monomer before starting a reaction?
A2: Not always. In some industrial-scale polymerizations, a higher concentration of the initiator is used to overcome the effect of the inhibitor.[3] However, for controlled laboratory-scale reactions where predictable kinetics are desired, it is best practice to remove the storage inhibitor and add a known amount of a suitable process inhibitor.[3][7]
Q3: How does oxygen affect acrylate polymerization?
A3: Oxygen has a dual role. At lower temperatures, it acts as an inhibitor by reacting with carbon-centered radicals to form less reactive peroxy radicals.[8] However, at elevated temperatures (typically above 140°C), oxygen can act as an initiator, promoting polymerization.
Q4: What is the "induction period" in the context of inhibited polymerization?
A4: The induction period is the initial phase of a polymerization reaction during which there is no significant formation of polymer.[9][10] This is the time it takes for the added inhibitor to be consumed by reacting with initiating radicals. Once the inhibitor is depleted, the polymerization reaction proceeds at its normal rate.
Quantitative Data Summary
The effectiveness of a polymerization inhibitor is dependent on the specific monomer, temperature, and presence of other species like oxygen. The following table summarizes the characteristics and typical concentrations of common inhibitors.
| Inhibitor | Chemical Class | Oxygen Requirement | Typical Concentration (ppm) | Key Features |
| Hydroquinone (HQ) | Phenolic | Yes | 50 - 1000 | Effective for storage at ambient temperatures. |
| MEHQ | Phenolic | Yes | 15 - 200 | Most common storage inhibitor for acrylates.[1] |
| Phenothiazine (PTZ) | Thiazine | No | 10 - 50 | Effective at higher temperatures and in low-oxygen environments.[6][11] |
| TEMPO | Stable Radical | No | 50 - 200 | Highly effective radical scavenger. |
| p-Benzoquinone (p-BQ) | Quinone | Yes | 100 - 500 | Can act as a retarder rather than a true inhibitor for some acrylates. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., MEHQ) using a Caustic Wash
This method is effective for removing acidic phenolic inhibitors like MEHQ and HQ.
Materials:
-
Acrylate monomer containing inhibitor
-
1 M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place the acrylate monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake gently for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer at the bottom will contain the sodium salt of the inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH two more times, or until the aqueous layer is colorless.[12]
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of dissolved water.
-
Drain the monomer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ (approximately 1-2 g per 10 mL of monomer) and swirl for 15-30 minutes to dry the monomer.
-
Filter the dried monomer to remove the drying agent.
-
The purified monomer should be used immediately or stored in a refrigerator in a dark, tightly sealed container with a known amount of a suitable process inhibitor.
Protocol 2: Evaluating Inhibitor Effectiveness via Gel Time Measurement
This protocol provides a method to compare the effectiveness of different inhibitors by measuring the time it takes for a monomer to form a gel at a specific temperature.[13][14]
Materials:
-
Inhibitor-free acrylate monomer
-
Inhibitors to be tested (e.g., HQ, MEHQ, PTZ, TEMPO)
-
Thermal initiator (e.g., AIBN, benzoyl peroxide)
-
Test tubes
-
Heating block or oil bath with precise temperature control
-
Stirring rods or a device to measure gelation
-
Timer
Procedure:
-
Prepare stock solutions of each inhibitor at a known concentration in the inhibitor-free monomer.
-
For each inhibitor to be tested, place a specific volume of the inhibited monomer solution into a test tube. Also include a control sample with no inhibitor.
-
Add a known amount of the thermal initiator to each test tube. The amount should be consistent across all samples.
-
Place all test tubes simultaneously into the heating block or oil bath pre-heated to the desired reaction temperature (e.g., 80 °C).
-
Start the timer immediately.
-
Periodically check for gelation by gently probing the solution with a stirring rod. The gel time is the point at which the solution no longer flows and has a jelly-like consistency.
-
Record the gel time for each inhibitor. A longer gel time indicates a more effective inhibitor under the tested conditions.
Visualizations
Signaling Pathways and Workflows
Caption: Free-radical polymerization of acrylates.
Caption: Common mechanisms of polymerization inhibition.
Caption: Workflow for controlled acrylate polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. iomosaic.com [iomosaic.com]
- 11. WO2021022550A1 - Polymerization inhibitor compositions and uses thereof - Google Patents [patents.google.com]
- 12. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 13. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 14. qualitest.ae [qualitest.ae]
improving the stereoselectivity of the Wittig reaction for E-alkenes
Welcome to the technical support center for the Wittig reaction. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the stereoselectivity of the Wittig reaction, with a specific focus on maximizing the yield of E-alkenes.
Frequently Asked Questions (FAQs)
Q1: Why do stabilized ylides typically yield (E)-alkenes?
Stabilized ylides, which feature an electron-withdrawing group (e.g., ester, ketone) adjacent to the carbanion, react under thermodynamic control.[1] The initial nucleophilic addition of the ylide to the carbonyl is reversible. This reversibility allows the intermediate diastereomers (oxaphosphetanes) to equilibrate. The anti-intermediate, which is sterically more favorable, is also thermodynamically more stable.[2] The reaction preferentially proceeds through this lower-energy pathway, leading to the formation of the (E)-alkene upon elimination of triphenylphosphine oxide.[1][2]
Q2: What are the primary factors that influence the (E/Z) selectivity?
Several factors critically influence the stereochemical outcome of the Wittig reaction:
-
Ylide Structure: The nature of the substituent on the ylidic carbon is the most important factor. Stabilized ylides strongly favor (E)-alkenes, whereas non-stabilized ylides (e.g., with alkyl substituents) typically yield (Z)-alkenes.[3][4] Semi-stabilized ylides (e.g., with aryl substituents) often result in poor selectivity.[5]
-
Reaction Conditions: Temperature and solvent polarity can affect the stability of intermediates and transition states.[1][6] Higher temperatures generally favor the thermodynamically preferred (E)-product when using stabilized ylides.[1]
-
Presence of Salts: Lithium salts can significantly impact the stereochemical outcome by promoting the equilibration of intermediates.[5][7][8] In reactions with non-stabilized ylides under salt-free conditions, kinetic control predominates.[5]
-
Reactant Steric Hindrance: Highly substituted or sterically hindered ketones may react slowly and give poor yields, particularly with stabilized ylides.[9]
Q3: What is the Schlosser modification and when should it be used?
The Schlosser modification is a crucial technique used to selectively synthesize (E)-alkenes from non-stabilized ylides, which would otherwise predominantly form (Z)-alkenes.[9][10] This method involves the addition of a second equivalent of a strong base (typically phenyllithium or n-butyllithium) at a very low temperature (e.g., -78 °C) after the initial ylide-carbonyl adduct (a syn-betaine) has formed.[2] This deprotonates the carbon adjacent to the phosphorus, allowing the intermediate to equilibrate to the thermodynamically more stable anti-form. Subsequent protonation and warming of the reaction mixture lead to the selective formation of the (E)-alkene.[2][5]
Q4: Are there alternatives to the Wittig reaction for synthesizing (E)-alkenes?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that typically provides excellent selectivity for (E)-alkenes, especially with aldehydes.[5][9] The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding stabilized Wittig ylides. A significant advantage is that the phosphate byproduct is water-soluble, simplifying product purification.[4] For sterically hindered ketones where the Wittig reaction may be slow or low-yielding, the HWE reaction is often the preferred method.[9][11]
Troubleshooting Guide
Q: My reaction with a stabilized ylide is producing a low (E/Z) ratio. How can I improve the (E)-selectivity?
A: A low (E/Z) ratio when using a stabilized ylide suggests that the reaction is not fully under thermodynamic control or that other factors are interfering.
| Possible Cause | Recommended Solution |
| Insufficient Equilibration | The intermediates may not have had enough time or thermal energy to equilibrate to the more stable anti form. Solution: Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress to find the optimal balance. |
| Solvent Effects | The polarity of the solvent can influence transition state energies. Solution: Experiment with different solvents. Aprotic, non-polar solvents like THF or toluene are standard, but changing the solvent might affect selectivity. |
| Salt Effects | The presence and nature of counterions (e.g., Li+, Na+, K+) can influence the reaction course.[7] If using a lithium base to generate the ylide, lithium salts will be present.[5] Solution: Switch to a sodium- or potassium-based base (e.g., NaH, KHMDS, KOtBu) to generate the ylide under "salt-free" conditions, which can alter the selectivity profile. |
| Ylide Structure | The electron-withdrawing group on the ylide might not be sufficient to ensure high selectivity. Solution: Consider modifying the ylide. For instance, ylides derived from phosphites (used in HWE reactions) often show higher (E)-selectivity.[5] |
Q: My reaction with a non-stabilized ylide is not yielding the desired (E)-alkene. What should I do?
A: Non-stabilized ylides inherently favor (Z)-alkene formation under standard conditions.[4] To obtain the (E)-alkene, a specific protocol is required.
| Possible Cause | Recommended Solution |
| Incorrect Protocol | Standard Wittig conditions for non-stabilized ylides are kinetically controlled and favor the (Z)-product.[4] Solution: You must use the Schlosser modification .[10][12] This involves low-temperature deprotonation/equilibration of the betaine intermediate followed by protonation to lock in the stereochemistry that leads to the (E)-alkene. See the detailed protocol below. |
| Temperature Control Issues | The Schlosser modification is highly temperature-sensitive. The intermediate must be kept at very low temperatures (-78 °C to -30 °C) during the deprotonation and equilibration steps.[2] Solution: Ensure precise and stable temperature control using a suitable cooling bath (e.g., dry ice/acetone). Accidental warming can destroy the selectivity. |
| Reagent Stoichiometry | Incorrect stoichiometry of the second base or the proton source in the Schlosser modification can lead to side reactions or incomplete conversion. Solution: Carefully control the addition of phenyllithium (or other strong base) and the subsequent proton source. Typically, slightly more than one equivalent of each is used relative to the initial aldehyde. |
Visualizing Reaction Pathways
The choice of reaction conditions is paramount for achieving the desired stereoselectivity. The following workflow outlines the decision-making process.
Caption: Decision workflow for selecting the appropriate Wittig protocol.
The mechanism for achieving (E)-selectivity differs fundamentally between stabilized ylides and the Schlosser modification.
Caption: Contrasting mechanisms for achieving E-alkene selectivity.
Experimental Protocols
Protocol 1: (E)-Alkene Synthesis Using a Stabilized Ylide
This protocol describes a general procedure for the synthesis of an (E)-alkene (e.g., ethyl cinnamate) using a commercially available stabilized ylide.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Benzaldehyde
-
Toluene (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add benzaldehyde (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.05 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a solution of appropriate concentration (e.g., 0.5 M).
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C). The reaction is under thermodynamic control, and heating ensures the intermediates can equilibrate to the thermodynamically favored anti precursor, which leads to the (E)-alkene.[1][2]
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically several hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.
-
Purification: Purify the crude mixture using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the pure (E)-alkene. The triphenylphosphine oxide byproduct is typically more polar and will elute later.
Protocol 2: The Schlosser Modification for (E)-Alkene Synthesis
This protocol outlines the synthesis of an (E)-alkene from a non-stabilized ylide, which would typically yield the (Z)-isomer.
Materials:
-
Benzyltriphenylphosphonium chloride (phosphonium salt)
-
n-Butyllithium (n-BuLi) in hexanes (strong base)
-
An aldehyde (e.g., propionaldehyde)
-
Phenyllithium (PhLi) in dibutyl ether (second strong base)
-
tert-Butanol (proton source)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk line and appropriate glassware for air-sensitive chemistry
Procedure:
-
Ylide Generation: Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, three-neck flask under argon at 0°C. Add n-BuLi (1.05 eq) dropwise. Stir for 1 hour at this temperature to generate the orange/red ylide solution.
-
Carbonyl Addition: Cool the ylide solution to -78°C (dry ice/acetone bath). Add the aldehyde (1.0 eq) dropwise. Stir for 1 hour at -78°C. At this stage, the kinetically favored syn-betaine is formed.[2]
-
Deprotonation and Equilibration: While maintaining the temperature at -78°C, add a solution of phenyllithium (1.1 eq) dropwise. The color of the solution will likely change. Allow the mixture to stir for 1-2 hours at -78°C. During this step, the syn-betaine is deprotonated to a β-oxido ylide, which equilibrates to its more stable diastereomer.[5][10]
-
Protonation: Add a solution of tert-butanol (1.2 eq) in THF dropwise to the cold reaction mixture. This protonates the β-oxido ylide to form the anti-betaine.[2]
-
Elimination: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight. As the mixture warms, the anti-betaine undergoes syn-elimination to form the (E)-alkene and triphenylphosphine oxide.
-
Workup and Purification: Quench the reaction by adding saturated aqueous NH4Cl. Extract the product with diethyl ether. Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure. Purify the product via flash column chromatography to separate the (E)-alkene from the (Z)-isomer and triphenylphosphine oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. synarchive.com [synarchive.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
Technical Support Center: Efficient Heck Coupling with Aryl Bromides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Heck coupling reactions with aryl bromides.
Troubleshooting Guide
Question: My Heck coupling reaction with an aryl bromide is not working or giving low yields. What are the common causes and how can I troubleshoot it?
Answer:
Low or no conversion in a Heck coupling reaction with aryl bromides can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Here are the primary areas to investigate:
-
Catalyst System: The choice and handling of the palladium catalyst and ligands are critical.
-
Catalyst Precursor: Palladium(II) sources like Pd(OAc)₂ often require in situ reduction to the active Pd(0) species. Ensure your reaction conditions facilitate this. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial.[1]
-
Ligand Selection: The nature of the ligand significantly influences catalyst activity and stability.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are often effective for activating aryl bromides.[2] However, they can be air-sensitive and prone to oxidation.[3]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands offer high thermal stability, making them suitable for reactions requiring elevated temperatures.[4][5] They are also often more resistant to oxidation than phosphines.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be lost from the catalytic cycle, leading to the formation of inactive palladium black.[1] This can be caused by impurities, inappropriate reaction conditions, or ligand degradation.
-
-
Reaction Conditions:
-
Base: The base plays a crucial role in regenerating the active catalyst.[1] The choice of base can significantly impact the reaction outcome. Common bases include triethylamine, potassium carbonate, and sodium acetate.[6] The solubility of the base in the reaction solvent is also an important consideration.[7]
-
Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are frequently used in Heck reactions.[7][8] The choice of solvent can affect catalyst solubility, stability, and overall reaction rate. In some cases, aqueous media have been successfully employed.[4][5]
-
Temperature: Heck reactions with aryl bromides often require elevated temperatures to proceed efficiently, typically in the range of 80-140 °C.[4][5][9] Insufficient temperature can lead to low conversion.
-
Additives: Additives like phase-transfer catalysts (e.g., TBAB) can be essential, especially in biphasic or heterogeneous systems, to improve reaction rates.[10]
-
-
Substrates:
-
Aryl Bromide Reactivity: Electron-deficient aryl bromides (containing electron-withdrawing groups) are generally more reactive than electron-rich ones.[5][11] For less reactive aryl bromides, more active catalyst systems or harsher reaction conditions may be necessary.
-
Olefin Reactivity: The structure of the olefin can influence the reaction rate. Sterically hindered olefins may react more slowly.[12][13]
-
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for Heck coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for Heck coupling with aryl bromides?
There is no single "best" catalyst as the optimal choice depends on the specific substrates and desired reaction conditions. However, here is a comparison of commonly used catalyst systems:
| Catalyst System | Key Features | Best Suited For |
| Pd(OAc)₂ / PPh₃ | Classical, widely used system. | General purpose, good starting point for optimization. |
| Pd₂(dba)₃ / Bulky Phosphine Ligands | Often provides higher activity for less reactive aryl bromides. | Challenging couplings with electron-rich or sterically hindered aryl bromides. |
| Pd-NHC Complexes | High thermal stability, robust against air and moisture.[4][5] | High-temperature reactions, substrates sensitive to phosphine ligands. |
| Palladacycles | Pre-activated, often highly active catalysts. | Reactions requiring high turnover numbers and frequencies. |
| Heterogeneous Catalysts (e.g., Pd/C) | Easily separable and recyclable.[7] | Large-scale synthesis, applications where metal contamination is a concern. |
Q2: How do I choose the right ligand for my Heck reaction?
Ligand selection is crucial for catalyst performance. The two main classes of ligands used are phosphines and N-heterocyclic carbenes (NHCs).
Ligand Selection Guide:
Caption: Decision diagram for ligand selection in Heck coupling.
Q3: What is the role of the base in the Heck reaction and which one should I use?
The base is essential for the reductive elimination step, which regenerates the active Pd(0) catalyst from the hydrido-palladium(II) intermediate formed after β-hydride elimination.[1]
| Base | Properties | Common Applications |
| Triethylamine (Et₃N) | Organic, soluble in many organic solvents. | Widely used, especially in classical Heck conditions. |
| Potassium Carbonate (K₂CO₃) | Inorganic, requires a polar solvent for solubility. | Often used with polar solvents like DMF or in aqueous media.[4][5] |
| Sodium Acetate (NaOAc) | Mild inorganic base. | A common choice for various Heck coupling reactions.[6] |
| Cesium Carbonate (Cs₂CO₃) | Stronger inorganic base, can enhance reactivity. | Used for more challenging couplings. |
Q4: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
The Heck reaction generally exhibits a high stereoselectivity for the trans (E) isomer due to thermodynamic stability.[1][14] If you are observing significant amounts of the cis (Z) isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity, although it might also decrease the reaction rate.
-
Ligand Choice: The steric bulk of the ligand can influence the stereochemical outcome. Experimenting with different ligands may be beneficial.
-
Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to isomerization. Monitor the reaction progress and stop it once the starting material is consumed.
Experimental Protocols
General Procedure for Heck Coupling of an Aryl Bromide with an Alkene:
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if applicable, in the appropriate molar ratio to Pd), and the base (e.g., K₂CO₃, 2 equivalents).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide (1 equivalent), the alkene (1.1-1.5 equivalents), and the degassed solvent (e.g., DMF, DMAc, or NMP).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Catalytic Cycle of the Heck Reaction:
Caption: The catalytic cycle of the Mizoroki-Heck reaction.[9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Heck Coupling | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. Heck Reaction [organic-chemistry.org]
managing reaction temperature for selective synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate. Tailored for researchers, scientists, and drug development professionals, this guide addresses common issues encountered during synthesis, with a focus on managing reaction temperature to ensure high yield and stereoselectivity of the desired (E)-isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for synthesizing this compound?
The two primary and most effective methods for the synthesis of this compound are the Heck reaction and the Wittig reaction.
-
Heck Reaction: This method involves the palladium-catalyzed coupling of 3-bromobenzaldehyde with methyl acrylate. It is a powerful tool for forming carbon-carbon bonds and is known for its high efficiency and functional group tolerance. The Heck reaction typically yields the trans olefin product with high stereoselectivity.[1]
-
Wittig Reaction: This approach utilizes the reaction of 3-bromobenzaldehyde with a stabilized phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. When a stabilized ylide is used, the Wittig reaction generally provides high selectivity for the (E)-alkene.[1]
Q2: How does reaction temperature influence the stereoselectivity of the synthesis?
Reaction temperature is a critical parameter in controlling the stereoselectivity of both the Heck and Wittig reactions.
-
In the Heck reaction , elevated temperatures (typically in the range of 80-140 °C) are often necessary for efficient catalysis.[1] While the reaction inherently favors the formation of the more stable (E)-isomer, temperature optimization is crucial to balance reaction rate and selectivity, minimizing side reactions like double bond isomerization.
-
For the Wittig reaction with a stabilized ylide , the reaction is under thermodynamic control. Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer.[2] The initial steps of the reaction are reversible, allowing for the equilibration of intermediates to the more stable anti-conformation, which leads to the (E)-product.
Q3: What are common side products and impurities in these reactions?
Several side products and impurities can arise during the synthesis of this compound.
-
Heck Reaction:
-
(Z)-isomer: Isomerization of the double bond can lead to the formation of the undesired (Z)-isomer.
-
Homocoupling: Self-coupling of the aryl halide or the acrylate can occur.
-
Dehalogenation: Reduction of the 3-bromobenzaldehyde starting material is a possible side reaction.[1]
-
-
Wittig Reaction:
-
Triphenylphosphine oxide: This is a major byproduct of the Wittig reaction and can complicate purification due to its polarity.
-
(Z)-isomer: While the reaction with a stabilized ylide favors the (E)-isomer, suboptimal conditions can lead to the formation of the (Z)-isomer.
-
Q4: How can I purify the final product and remove byproducts?
Purification of this compound typically involves column chromatography.
-
Column Chromatography: This is the most effective method for separating the (E)- and (Z)-isomers and removing other impurities. A solvent system such as a gradient of ethyl acetate in hexanes is commonly used.
-
Removal of Triphenylphosphine Oxide: In the Wittig reaction, triphenylphosphine oxide can often be partially removed by precipitation from a non-polar solvent mixture (e.g., diethyl ether/hexanes) prior to column chromatography.[1]
-
Recrystallization: After column chromatography, recrystallization can be employed to obtain a highly pure product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Heck Reaction: | |
| Inactive Catalyst | - Ensure the palladium catalyst is not deactivated. Use fresh catalyst or pre-activate it if necessary.- Use high-purity, anhydrous solvents, as water and other impurities can affect catalyst activity. |
| Suboptimal Temperature | - Increase the reaction temperature in increments (e.g., 10 °C) to find the optimal balance between reaction rate and product stability. Typical temperatures range from 80-140 °C.[1] |
| Incorrect Base or Solvent | - Use a suitable base such as triethylamine or potassium carbonate.[3] - High-boiling polar aprotic solvents like DMF, DMAc, or NMP are generally preferred.[1] |
| Wittig Reaction: | |
| Incomplete Ylide Formation | - Ensure the base used is strong enough to deprotonate the phosphonium salt. - Use anhydrous solvents to prevent quenching of the ylide. |
| Low Reactivity of Ylide | - For stabilized ylides, the reaction may be slower. Increase the reaction time or temperature moderately. |
Issue 2: Poor (E)-Selectivity (High (Z)-Isomer Formation)
| Possible Cause | Troubleshooting Steps |
| Heck Reaction: | |
| Suboptimal Ligand or Catalyst System | - The choice of phosphine ligand can influence selectivity. Consider screening different ligands. |
| Reaction Temperature Too High or Prolonged Reaction Time | - High temperatures or extended reaction times can sometimes lead to isomerization. Optimize both parameters to maximize (E)-isomer formation while ensuring complete conversion. |
| Wittig Reaction: | |
| Reaction Temperature Too Low | - For stabilized ylides, higher temperatures favor the thermodynamic (E)-product.[2] Consider running the reaction at room temperature or slightly elevated temperatures.[1] |
| Presence of Lithium Salts | - Lithium salts can sometimes decrease (E)-selectivity. If using a lithium base, consider switching to a sodium- or potassium-based base. |
| Solvent Choice | - The polarity of the solvent can affect the stability of the reaction intermediates. Aprotic solvents like THF or dichloromethane are commonly used.[1] |
Data Presentation
Table 1: Effect of Reaction Temperature on Heck Reaction Outcome (Representative Data)
| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E)/(Z) Ratio |
| 1 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80 | 12 | 75 | >95:5 |
| 2 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 8 | 92 | >98:2 |
| 3 | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | 6 | 88 | 95:5 |
Note: This data is representative for Heck reactions of aryl bromides with acrylates and illustrates general trends. Optimal conditions for the specific synthesis of this compound may vary.
Table 2: Effect of Reaction Temperature on Wittig Reaction Outcome (Representative Data)
| Entry | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E)/(Z) Ratio |
| 1 | Methyl (triphenylphosphoranylidene)acetate | NaH | THF | 0 to RT | 12 | 85 | 90:10 |
| 2 | Methyl (triphenylphosphoranylidene)acetate | NaH | THF | RT | 8 | 91 | >95:5 |
| 3 | Methyl (triphenylphosphoranylidene)acetate | NaH | Toluene | 60 | 4 | 88 | >98:2 |
Note: This data is representative for Wittig reactions of aromatic aldehydes with stabilized ylides. Optimal conditions for the specific synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Synthesis via Heck Reaction
Materials:
-
3-Bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous DMF, followed by 3-bromobenzaldehyde (1.0 equiv.), methyl acrylate (1.2 equiv.), and triethylamine (1.5 equiv.).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Wittig Reaction
Materials:
-
Methyl (triphenylphosphoranylidene)acetate
-
3-Bromobenzaldehyde
-
Toluene, anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyl (triphenylphosphoranylidene)acetate (1.1 equiv.).
-
Dissolve the ylide in anhydrous toluene.
-
Add a solution of 3-bromobenzaldehyde (1.0 equiv.) in anhydrous toluene dropwise to the ylide solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (or stir at an elevated temperature, e.g., 60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the crude residue, add a mixture of diethyl ether and hexanes to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with a cold diethyl ether/hexanes mixture.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the Heck reaction synthesis.
Caption: Experimental workflow for the Wittig reaction synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Isolation of Pure (E)-Methyl 3-(3-bromophenyl)acrylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and a comprehensive experimental protocol for the work-up and isolation of pure (E)-Methyl 3-(3-bromophenyl)acrylate, a common intermediate in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is a thick slurry after the Horner-Wadsworth-Emmons (HWE) reaction. How should I proceed with the work-up?
A1: A thick slurry is common and typically consists of the precipitated product and phosphate byproducts. The recommended procedure is to quench the reaction by adding deionized water. This will dissolve the water-soluble phosphate byproducts, a key advantage of the HWE reaction, and facilitate the isolation of your crude product by filtration.[1][2][3]
Q2: After adding water, a significant amount of solid precipitated. What is this solid?
A2: The precipitate is likely your crude this compound. Since the product is a solid with a melting point of 50-55°C and is sparingly soluble in water, it will precipitate upon addition of an aqueous quench solution.
Q3: I performed a Wittig reaction instead of an HWE reaction, and now I have a sticky solid that is hard to purify. What should I do?
A3: The sticky solid is likely a mixture of your product and triphenylphosphine oxide, the byproduct of the Wittig reaction. This byproduct is notoriously difficult to remove due to its non-polar nature.[4] Purification will likely require flash column chromatography. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate.[5][6]
Q4: My final product has a low melting point and appears oily. What is the likely impurity?
A4: An oily product with a depressed melting point often indicates the presence of the (Z)-isomer as an impurity. The HWE reaction strongly favors the formation of the more stable (E)-isomer, but small amounts of the (Z)-isomer can form.[1] Another possibility is the presence of unreacted 3-bromobenzaldehyde. Both impurities can be removed by careful recrystallization or flash column chromatography.
Q5: What is the best solvent system for the recrystallization of this compound?
A5: For cinnamate esters and related compounds, a mixed solvent system of ethanol and water is often effective.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly to induce crystallization of the pure (E)-isomer.
Q6: How can I confirm the purity and identity of my final product?
A6: The purity of your this compound can be assessed by its melting point. A sharp melting point in the range of 50-55°C indicates high purity. The identity and stereochemistry of the product should be confirmed by spectroscopic methods, primarily ¹H NMR, which will show a characteristic large coupling constant (typically >15 Hz) for the vinyl protons of the (E)-isomer.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield of Precipitated Product | Incomplete reaction; Product is partially soluble in the aqueous methanol mixture. | Ensure the reaction has gone to completion using TLC analysis. After filtration, you can attempt to extract the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the product; The solution is supersaturated. | Ensure the temperature of the solvent during dissolution does not exceed the melting point of your product (50-55°C). If it oils out upon cooling, add a small amount of the better solvent (ethanol) to redissolve the oil, and then allow it to cool more slowly, perhaps with scratching of the flask to induce crystallization. |
| (Z)-isomer is present in the final product | Reaction conditions did not sufficiently favor the (E)-isomer. | While the HWE reaction is highly (E)-selective, some (Z)-isomer can form.[1] This can usually be removed by recrystallization, as the (E)-isomer is typically less soluble and will crystallize out preferentially. Alternatively, flash column chromatography can be used for separation. |
| Broad or Depressed Melting Point | Presence of impurities such as the (Z)-isomer, unreacted starting materials, or residual solvent. | Re-purify the product by a second recrystallization or by flash column chromatography. Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocol: Work-up and Isolation
This protocol is adapted from a standard Horner-Wadsworth-Emmons procedure for a similar methyl cinnamate derivative and is designed for the isolation of pure this compound.[2]
1. Reaction Quenching and Crude Product Isolation:
-
a. Following the completion of the reaction (as monitored by TLC), allow the reaction mixture to cool to room temperature.
-
b. To the reaction flask, add 2.0 mL of deionized water while stirring. A solid should precipitate.
-
c. Collect the crude solid product by vacuum filtration using a Hirsch funnel.
-
d. Rinse the reaction flask with a small amount of deionized water to transfer any remaining solid to the funnel.
2. Recrystallization:
-
a. Transfer the dry crude product to a 25 mL Erlenmeyer flask.
-
b. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
c. Add hot deionized water dropwise to the solution until it becomes cloudy (the cloud point).
-
d. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
e. Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
f. Collect the purified crystals by vacuum filtration using a Hirsch funnel.
3. Drying and Characterization:
-
a. Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
b. Dry the purified product under vacuum to a constant weight.
-
c. Determine the melting point of the dried solid.
-
d. Characterize the product by ¹H NMR spectroscopy to confirm its structure and stereochemistry.
Data Presentation
| Property | Value |
| Molecular Formula | C₁₀H₉BrO₂ |
| Molecular Weight | 241.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 50-55 °C |
| Boiling Point | 310.8 ± 25.0 °C at 760 mmHg |
Visualizations
Caption: Experimental workflow for the work-up and isolation of pure this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate: Heck vs. Wittig Reaction
For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of carbon-carbon double bonds is a cornerstone of molecular design. The α,β-unsaturated ester, (E)-Methyl 3-(3-bromophenyl)acrylate, is a valuable building block, and its synthesis is often approached via two powerful methodologies: the Heck reaction and the Wittig reaction. This guide provides an objective comparison of these two synthetic routes, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research objective.
The Heck Reaction: A Palladium-Catalyzed Olefination
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene.[1] In the synthesis of this compound, this involves the coupling of 3-bromobenzaldehyde with methyl acrylate. The reaction is renowned for its high stereoselectivity, typically favoring the formation of the trans (E) isomer.[1]
Experimental Protocol: Heck Reaction
The following protocol is a representative example for the synthesis of this compound via the Heck reaction, based on established procedures for similar substrates.[2][3]
Materials:
-
3-bromobenzaldehyde
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel
Procedure:
-
To a Schlenk tube, add palladium(II) acetate (1.0 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene precursor, 2 mol%), and potassium carbonate (2.0 mmol).
-
The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
Add 3-bromobenzaldehyde (1.0 mmol), methyl acrylate (1.5 mmol), and a mixture of DMF and water (e.g., 3 mL each).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-20 hours.
-
Upon completion (monitored by TLC or GC), the mixture is cooled to room temperature.
-
The reaction mixture is extracted with ethyl acetate/hexane.
-
The combined organic layers are filtered through a pad of silica gel, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the desired this compound.
The Wittig Reaction: A Phosphorus Ylide Approach
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[4] For the synthesis of this compound, 3-bromobenzaldehyde is reacted with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide is crucial as it strongly favors the formation of the thermodynamically more stable (E)-alkene.[5]
Experimental Protocol: Wittig Reaction
The following one-pot aqueous protocol is a green and efficient method for the synthesis of this compound, adapted from established procedures.[6][7]
Materials:
-
3-bromobenzaldehyde
-
Methyl (triphenylphosphoranylidene)acetate (or generated in situ from methyl bromoacetate and triphenylphosphine)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a round-bottom flask, suspend triphenylphosphine (1.4 mmol) in a saturated aqueous solution of sodium bicarbonate (5 mL).
-
To this suspension, add methyl bromoacetate (1.6 mmol) followed by 3-bromobenzaldehyde (1.0 mmol).
-
The reaction mixture is stirred vigorously at room temperature for 1 hour.
-
The reaction is quenched with 1.0 M sulfuric acid.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Head-to-Head Comparison: Heck vs. Wittig
| Feature | Heck Reaction | Wittig Reaction |
| Starting Materials | 3-Bromobenzaldehyde, Methyl Acrylate | 3-Bromobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd(OAc)₂) | Phosphorus ylide |
| Typical Yield | Good to excellent (up to 98% for similar substrates)[2] | Mediocre to excellent (46-90% for similar substrates)[6] |
| Stereoselectivity (E:Z) | High (predominantly E)[1] | Excellent (often >95:5 for stabilized ylides)[6] |
| Reaction Temperature | Elevated (typically 80-120 °C)[3] | Room temperature to reflux[6][7] |
| Solvents | Often polar aprotic (e.g., DMF), sometimes aqueous mixtures[2][3] | Various, including green options like water and solvent-free conditions[6][8] |
| Byproducts | Stoichiometric salts | Triphenylphosphine oxide |
| Functional Group Tol. | Generally good, but sensitive to some functional groups | Broad tolerance, including esters, ethers, and amides |
| Key Advantages | High yields, excellent stereoselectivity | Mild reaction conditions, green solvent options, broad functional group tolerance |
| Key Disadvantages | Requires a precious metal catalyst, often elevated temperatures | Can produce a stoichiometric amount of triphenylphosphine oxide byproduct, which can complicate purification |
Visualizing the Synthetic Pathways
To further illustrate the distinct nature of these two synthetic strategies, the following diagrams outline the general experimental workflows and the catalytic cycle of the Heck reaction.
Conclusion
Both the Heck and Wittig reactions are powerful and reliable methods for the synthesis of this compound, each with its own set of advantages and disadvantages. The Heck reaction often provides higher yields and is highly stereoselective, but it requires a precious metal catalyst and elevated temperatures. The Wittig reaction, particularly with stabilized ylides, offers excellent stereoselectivity under milder conditions and can be performed using environmentally benign solvents. However, the generation of a stoichiometric amount of triphenylphosphine oxide can present purification challenges.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and the availability of reagents and equipment. For large-scale industrial applications where cost and catalyst recovery are critical, a highly optimized Heck reaction may be preferable. For laboratory-scale synthesis where mild conditions and functional group tolerance are paramount, the Wittig reaction presents an attractive alternative.
References
- 1. mdpi.com [mdpi.com]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. sciepub.com [sciepub.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
Unveiling the Biological Potential of (E)-Methyl 3-(3-bromophenyl)acrylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Biological Activity
The biological evaluation of various phenyl acrylate derivatives has revealed significant potential in several therapeutic areas. The following tables summarize the quantitative data for derivatives of (E)-Methyl 3-(3-bromophenyl)acrylate, focusing on their antiproliferative/cytotoxic and antimicrobial activities.
Table 1: Antiproliferative and Cytotoxic Activity of Phenyl Acrylate Derivatives
| Compound/Derivative | Cell Line | Activity Metric (IC50) | Reference |
| 3-(4-chlorophenyl)acrylic acid derivative (4b) | MDA-MB-231 (Human Breast Carcinoma) | 3.24 ± 0.13 µM | [1] |
| Methyl 3-(4-chlorophenyl)acrylate ester (5e) | MDA-MB-231 (Human Breast Carcinoma) | 4.06 µM | |
| Combretastatin A-4 (CA-4) (Reference) | MDA-MB-231 (Human Breast Carcinoma) | 1.27 ± 0.09 µM | [1] |
| Methyl 3-(4-nitrophenyl)acrylate | P388 Murine Leukemia | 7.98 µg/mL | [2] |
| Methyl 3-(2-nitrophenyl)acrylate | P388 Murine Leukemia | 27.78 µg/mL | [2] |
| Methyl acrylate | L5178Y Mouse Lymphoma | Induces mutations at 22 µg/mL | [3] |
| Ethyl acrylate | L5178Y Mouse Lymphoma | Induces mutations at 37.5 µg/mL | [3] |
Table 2: Antimicrobial Activity of Phenyl Acrylate Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| p-hydroxyphenyl acrylate derivatives | Staphylococcus aureus (Gram-positive) | High antimicrobial activity | [4] |
| Pseudomonas aeruginosa (Gram-negative) | High antimicrobial activity | [4] | |
| Aspergillus fumigatus (Fungus) | High antimicrobial activity | [4] | |
| Penicillium pinphilum (Fungus) | High antimicrobial activity | [4] | |
| Phenyl acrylate | General antimicrobial | Excellent activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Activity Assessment (Halo Zone and Shake Flask Test)
This method is used to evaluate the antimicrobial efficacy of the compounds against various microorganisms.[4]
-
Microbial Cultures: Strains of a Gram-positive bacterium (Staphylococcus aureus), a Gram-negative bacterium (Pseudomonas aeruginosa), and fungi (Aspergillus fumigatus and Penicillium pinphilum) are used.
-
Halo Zone Test (Qualitative):
-
A lawn of the test microorganism is spread on an appropriate agar plate.
-
A sterile paper disc impregnated with a solution of the test compound is placed on the agar surface.
-
The plates are incubated under suitable conditions for the respective microorganism.
-
The diameter of the clear zone of inhibition (halo) around the disc is measured to assess the antimicrobial activity.
-
-
Shake Flask Test (Quantitative):
-
A defined concentration of the test compound is added to a liquid culture medium inoculated with a known number of the test microorganism.
-
The flasks are incubated in a shaker at an appropriate temperature for a specific duration.
-
The number of viable microorganisms is determined at different time points by plating serial dilutions and counting the colony-forming units (CFUs).
-
The reduction in microbial growth in the presence of the test compound is compared to a control culture without the compound.
-
Visualizing Cellular Impact: Signaling Pathways
Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified, generic apoptosis signaling pathway that can be triggered by such compounds.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
This guide serves as a starting point for researchers interested in the biological activities of this compound and its derivatives. The provided data and protocols from related compounds can inform the design of new experiments to elucidate the specific activities of the title compound and to explore its potential as a lead for novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Genotoxicity of acrylic acid, methyl acrylate, ethyl acrylate, methyl methacrylate, and ethyl methacrylate in L5178Y mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis: A Comparative Guide to (E)-Methyl 3-(3-bromophenyl)acrylate and its Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the α,β-unsaturated ester, (E)-Methyl 3-(3-bromophenyl)acrylate, with its precursor starting materials, 3-bromobenzaldehyde and methyl acetate. The following sections present a comprehensive analysis of their distinguishing features using ¹H NMR, ¹³C NMR, and IR spectroscopy, supported by experimental data. A detailed protocol for a common synthetic route is also provided for contextual reference.
Spectroscopic Data Comparison
The formation of this compound from 3-bromobenzaldehyde and a phosphonate reagent derived from methyl acetate via a Horner-Wadsworth-Emmons reaction results in significant and predictable changes in the spectroscopic signatures of the molecules. These changes, summarized below, provide clear evidence for the successful transformation.
¹H NMR Data
The most notable changes in the ¹H NMR spectrum upon formation of the product are the appearance of vinylic proton signals with a large coupling constant characteristic of an (E)-alkene, and the disappearance of the aldehydic proton signal from 3-bromobenzaldehyde.
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.66 | d, J=16.0 Hz | 1H | Vinylic H |
| 7.50-7.20 | m | 4H | Aromatic H | |
| 6.42 | d, J=16.0 Hz | 1H | Vinylic H | |
| 3.79 | s | 3H | -OCH₃ | |
| 3-Bromobenzaldehyde [1] | 9.98 | s | 1H | Aldehydic H |
| 8.05 | t, J=1.7 Hz | 1H | Aromatic H | |
| 7.85 | dt, J=7.7, 1.3 Hz | 1H | Aromatic H | |
| 7.75 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | Aromatic H | |
| 7.42 | t, J=7.8 Hz | 1H | Aromatic H | |
| Methyl Acetate [2][3][4] | 3.66 | s | 3H | -OCH₃ |
| 2.05 | s | 3H | -C(O)CH₃ |
¹³C NMR Data
The ¹³C NMR spectrum of the product is characterized by the appearance of two new sp² hybridized carbon signals corresponding to the newly formed double bond, and the absence of the aldehydic carbonyl carbon signal.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | 166.8 | Ester C=O |
| 142.9 | Vinylic CH | |
| 136.5 | Aromatic C-Br | |
| 133.4 | Aromatic CH | |
| 130.6 | Aromatic CH | |
| 130.3 | Aromatic C | |
| 126.9 | Aromatic CH | |
| 123.1 | Aromatic C | |
| 119.9 | Vinylic CH | |
| 51.8 | -OCH₃ | |
| 3-Bromobenzaldehyde [5] | 191.1 | Aldehydic C=O |
| 137.9 | Aromatic C | |
| 137.2 | Aromatic CH | |
| 132.1 | Aromatic CH | |
| 130.4 | Aromatic CH | |
| 128.5 | Aromatic CH | |
| 123.2 | Aromatic C-Br | |
| Methyl Acetate [6][7] | 170.7 | Ester C=O |
| 51.7 | -OCH₃ | |
| 20.8 | -C(O)CH₃ |
IR Spectroscopy Data
The IR spectrum of the product retains the characteristic ester C=O stretch, but the aldehyde C-H stretches are absent. A new C=C stretching vibration and out-of-plane bending vibrations for the trans-disubstituted alkene are key indicators of product formation.
| Compound | Frequency (cm⁻¹) | Functional Group |
| This compound | ~1720 | C=O stretch (ester) |
| ~1640 | C=C stretch (alkene) | |
| ~1200, ~1170 | C-O stretch (ester) | |
| ~980 | =C-H bend (trans alkene) | |
| 3-Bromobenzaldehyde [8][9] | ~2820, ~2720 | C-H stretch (aldehyde) |
| ~1700 | C=O stretch (aldehyde) | |
| Methyl Acetate [10][11][12] | ~1745 | C=O stretch (ester) |
| ~1240 | C-O stretch (ester) |
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
3-Bromobenzaldehyde
-
Trimethyl phosphonoacetate
-
Sodium methoxide (NaOMe)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of the Ylide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trimethyl phosphonoacetate (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium methoxide (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate ylide.
-
Reaction with Aldehyde: To the ylide solution, add a solution of 3-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Visualizations
Synthetic Pathway
References
- 1. 3-Bromobenzaldehyde(3132-99-8) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl acetate(79-20-9) 1H NMR [m.chemicalbook.com]
- 5. 3-Bromobenzaldehyde(3132-99-8) 13C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl acetate(79-20-9) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-Bromobenzaldehyde(3132-99-8) IR Spectrum [m.chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Methyl acetate(79-20-9) IR Spectrum [m.chemicalbook.com]
A Comparative Cost Analysis of Synthetic Routes to (E)-Methyl 3-(3-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
(E)-Methyl 3-(3-bromophenyl)acrylate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and other complex molecules. The economic viability of its synthesis is a critical factor for consideration in research and large-scale production. This guide provides a detailed cost-analysis of two common and effective synthetic routes to this compound: the Heck reaction and the Wittig reaction. The comparison is based on current chemical prices and established experimental protocols to aid researchers in selecting the most cost-effective method for their needs.
At a Glance: Cost Comparison
The following table summarizes the estimated costs for the synthesis of this compound via the Heck and Wittig reactions on a 10 mmol scale.
| Parameter | Heck Reaction | Wittig Reaction |
| Starting Materials | 3-Bromobenzaldehyde, Methyl Acrylate | 3-Bromobenzaldehyde, Methyl (triphenylphosphoranylidene)acetate |
| Key Reagents/Catalysts | Palladium(II) acetate, Triphenylphosphine, Triethylamine | Dichloromethane (solvent) |
| Assumed Yield | 85% | 95% |
| Estimated Total Cost (10 mmol scale) | ~$12.57 | ~$28.48 |
| Estimated Cost per Gram of Product | ~$5.99 | ~$12.33 |
Synthetic Route Overview
A visual comparison of the two synthetic pathways is presented below.
Caption: Workflow diagram comparing the Heck and Wittig reaction pathways.
Detailed Cost Analysis
The following tables provide a granular breakdown of the costs associated with each synthetic route for a 10 mmol reaction scale. Prices are based on averages from various chemical suppliers and are subject to change.
Route 1: Heck Reaction
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Unit Price | Cost |
| 3-Bromobenzaldehyde | 185.02 | 10 | 1.85 g | $0.31/g | $0.57 |
| Methyl Acrylate | 86.09 | 15 | 1.29 g | $0.28/g | $0.36 |
| Palladium(II) acetate | 224.50 | 0.1 | 22.5 mg | $442.26/g | $9.95 |
| Triphenylphosphine | 262.29 | 0.2 | 52.5 mg | $0.68/g | $0.04 |
| Triethylamine | 101.19 | 12 | 1.21 g | $1.36/g | $1.65 |
| Total | $12.57 |
-
Theoretical Yield: 2.43 g
-
Cost per Gram (85% Yield): $5.99
Route 2: Wittig Reaction
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Amount | Unit Price | Cost |
| 3-Bromobenzaldehyde | 185.02 | 10 | 1.85 g | $0.31/g | $0.57 |
| Methyl (triphenylphosphoranylidene)acetate | 334.35 | 11 | 3.68 g | $7.58/g | $27.89 |
| Dichloromethane (solvent) | 84.93 | - | 50 mL | - | Negligible |
| Total | $28.46 |
-
Theoretical Yield: 2.43 g
-
Cost per Gram (95% Yield): $12.33
Experimental Protocols
Heck Reaction Protocol
This protocol is adapted from standard Heck coupling procedures.
-
Reaction Setup: To a dry Schlenk flask, add 3-bromobenzaldehyde (1.85 g, 10 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol, 1 mol%), and triphenylphosphine (52.5 mg, 0.2 mmol, 2 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add triethylamine (1.67 mL, 12 mmol) and methyl acrylate (1.35 mL, 15 mmol) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Wittig Reaction Protocol
This protocol is based on standard Wittig olefination procedures using stabilized ylides.
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.85 g, 10 mmol) in 50 mL of anhydrous dichloromethane under an inert atmosphere.
-
Reagent Addition: Add methyl (triphenylphosphoranylidene)acetate (3.68 g, 11 mmol) to the solution in one portion.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically monitored by TLC until the starting aldehyde is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The resulting residue contains the product and triphenylphosphine oxide. The crude material is purified by column chromatography on silica gel to yield pure this compound.
Conclusion
Based on this analysis, the Heck reaction is the more cost-effective method for the synthesis of this compound, with an estimated cost per gram approximately half that of the Wittig reaction. The primary cost driver for the Heck reaction is the palladium catalyst. For the Wittig reaction, the cost of the phosphorus ylide is the major contributor to the overall expense.
While the Wittig reaction may offer a simpler procedure with a readily available, stable ylide, the significant cost difference makes the Heck reaction a more attractive option for large-scale synthesis or in cost-sensitive research environments. Researchers should also consider factors such as catalyst availability, ease of purification, and overall time efficiency when making their final decision.
comparison of (E)-Methyl 3-(3-bromophenyl)acrylate with other Michael acceptors
For researchers, scientists, and drug development professionals, understanding the reactivity of Michael acceptors is crucial for applications ranging from organic synthesis to the design of targeted covalent inhibitors. This guide provides a comparative analysis of (E)-Methyl 3-(3-bromophenyl)acrylate and other common Michael acceptors, supported by established chemical principles. While direct experimental data for this compound is not extensively available in the public domain, its reactivity can be inferred from the well-understood structure-activity relationships of α,β-unsaturated carbonyl compounds.
Introduction to Michael Acceptors
Michael acceptors are α,β-unsaturated compounds containing an electron-withdrawing group that activates the β-carbon for nucleophilic attack. This reaction, known as the Michael addition or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry.[1][2] The general structure of these compounds features a carbonyl group (or other electron-withdrawing group) conjugated with a carbon-carbon double bond, which renders the β-carbon electrophilic.[1][3][4] This reactivity is central to their utility in various chemical and biological contexts, including their application as covalent modifiers in drug discovery.[5][6][7]
Comparison of this compound with Other Michael Acceptors
This compound belongs to the class of α,β-unsaturated esters. Its reactivity as a Michael acceptor is influenced by both the ester group and the substituted phenyl ring. To provide a clear comparison, we will evaluate it against other common Michael acceptors such as acrolein (an aldehyde), methyl vinyl ketone (a ketone), and acrylamide (an amide).
The reactivity of a Michael acceptor is primarily governed by the electrophilicity of the β-carbon, which is influenced by:
-
The nature of the electron-withdrawing group: Aldehydes and ketones are generally more reactive than esters, which are in turn more reactive than amides.[8]
-
Substitution on the α and β carbons: Substituents can sterically hinder the approach of a nucleophile or electronically modulate the reactivity.[9][10]
Below is a table summarizing the expected relative reactivity of this compound in comparison to other common Michael acceptors based on general chemical principles.
| Michael Acceptor | Structure | Class | Expected Relative Reactivity | Factors Influencing Reactivity |
| Acrolein | CH₂=CHCHO | Aldehyde | Very High | The highly electron-withdrawing aldehyde group strongly activates the double bond. |
| Methyl Vinyl Ketone | CH₂=CHCOCH₃ | Ketone | High | The ketone group is a strong electron-withdrawing group, leading to high reactivity. |
| This compound | Br-C₆H₄-CH=CHCOOCH₃ | Ester | Moderate | The ester group is less electron-withdrawing than a ketone or aldehyde. The bromophenyl group has a moderate electron-withdrawing effect, which may slightly enhance reactivity compared to unsubstituted methyl cinnamate. |
| Acrylamide | CH₂=CHCONH₂ | Amide | Low | The amide group is the least electron-withdrawing of the series due to resonance, resulting in lower reactivity.[5] |
Experimental Protocols for Assessing Michael Acceptor Reactivity
To quantitatively compare the reactivity of different Michael acceptors, kinetic studies of the Michael addition reaction are essential. Common methods include in-situ Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
Protocol 1: In-situ FTIR Spectroscopy for Kinetic Analysis
This method monitors the disappearance of the C=C stretching vibration of the Michael acceptor over time.
Materials and Procedure:
-
A solution of the Michael acceptor (e.g., this compound) in a suitable solvent (e.g., THF) is prepared in a three-necked, round-bottomed flask equipped with a stir bar.
-
An in-situ FTIR probe is submerged in the solution to obtain a background spectrum.
-
A solution of the nucleophile (e.g., a primary amine or thiol) and a catalyst (e.g., DBU) is prepared separately.
-
The nucleophile/catalyst solution is added to the Michael acceptor solution under stirring at a constant temperature.
-
FTIR spectra are recorded at regular intervals. The decrease in the intensity of the peak corresponding to the C=C bond of the acrylate is used to determine the reaction rate.[11][12]
Protocol 2: ¹H NMR Spectroscopy for Kinetic Studies
This technique follows the appearance of product signals or the disappearance of reactant signals.
Materials and Procedure:
-
Solutions of the Michael acceptor and the nucleophile of known concentrations are prepared in a deuterated solvent (e.g., CDCl₃).
-
The solutions are mixed in an NMR tube at a controlled temperature.
-
¹H NMR spectra are acquired at different time points.
-
The integration of specific, non-overlapping peaks corresponding to the reactants and products is used to calculate their concentrations and thereby determine the reaction kinetics.
Role in Covalent Drug Development
Michael acceptors are frequently incorporated into drug candidates to act as "warheads" that form a covalent bond with a nucleophilic residue (typically cysteine) in the target protein.[5][13] This irreversible inhibition can lead to enhanced potency and prolonged duration of action. The reactivity of the Michael acceptor is a critical parameter to balance, as highly reactive compounds may lead to off-target effects, while less reactive ones may not achieve the desired covalent modification.[5][14] Acrylamides are often favored in this context due to their moderate reactivity, which can be tuned to achieve selective targeting.[5]
The diagram below illustrates the general mechanism of covalent inhibition by a drug containing a Michael acceptor warhead.
Caption: Covalent inhibition pathway.
The process begins with the reversible formation of a non-covalent complex between the drug and the target protein, characterized by the inhibition constant (Ki). This is followed by an irreversible covalent bond formation, with a rate constant of inactivation (k_inact).
Experimental Workflow for Evaluating Covalent Inhibitors
The evaluation of a potential covalent inhibitor involves a series of in vitro experiments to determine its binding affinity and covalent modification rate.
Caption: Covalent inhibitor evaluation workflow.
This workflow starts with the synthesis of the compound, followed by biochemical and biophysical assays to characterize its interaction with the target protein, and finally cellular assays to assess its biological activity and selectivity.
Conclusion
This compound is expected to be a moderately reactive Michael acceptor. Its reactivity will be lower than that of α,β-unsaturated aldehydes and ketones but likely higher than that of acrylamides. The presence of the bromine atom on the phenyl ring is anticipated to have a modest electron-withdrawing effect, potentially increasing its reactivity compared to an unsubstituted analog. For drug development applications, this moderate reactivity could be advantageous, potentially offering a balance between efficient covalent modification and reduced off-target reactivity. Quantitative kinetic studies are necessary to precisely position its reactivity within the broader landscape of Michael acceptors and to guide its optimal application in organic synthesis and medicinal chemistry.
References
- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical reaction networks based on conjugate additions on β′-substituted Michael acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 10. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. experts.azregents.edu [experts.azregents.edu]
- 13. drughunter.com [drughunter.com]
- 14. Impact of the structures of macrocyclic Michael acceptors on covalent proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of (E)-Methyl 3-(3-bromophenyl)acrylate
The definitive structural elucidation of novel compounds is a cornerstone of chemical research and pharmaceutical development. The precise three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural determination, against other widely used spectroscopic techniques for validating the structure of (E)-Methyl 3-(3-bromophenyl)acrylate (C₁₀H₉BrO₂).
While direct crystallographic data for the title compound is not publicly available, this guide will utilize data from a closely related structure, (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate, to serve as a representative example for data comparison purposes.[1]
Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique that provides direct, high-resolution, three-dimensional information about the atomic arrangement in a crystalline solid.[2][3] This method is capable of determining absolute stereochemistry and revealing subtle structural details such as bond lengths, bond angles, and intermolecular interactions.[2]
Data Presentation: Representative Crystallographic Parameters
The following table summarizes crystallographic data obtained for a structurally analogous compound, demonstrating the type of quantitative information yielded by an SCXRD experiment.
| Parameter | Representative Value | Description |
| Chemical Formula | C₁₇H₁₅BrO₃ | The elemental composition of the molecule in the crystal. |
| Formula Weight | 347.20 g/mol | The molar mass of the compound. |
| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at right angles. |
| Space Group | Pbca | The symmetry group of the crystal lattice. |
| Unit Cell Dimensions | a = 15.52 Å, b = 5.94 Å, c = 34.78 Å | The dimensions of the basic repeating unit of the crystal lattice. |
| Unit Cell Volume (V) | 3205.9 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 8 | The number of molecules contained within one unit cell. |
| Temperature (T) | 292 K | The temperature at which the diffraction data was collected. |
| Radiation | Mo Kα (λ = 0.71073 Å) | The wavelength of the X-rays used for the diffraction experiment. |
Table 1: Representative single-crystal X-ray diffraction data for a compound structurally related to this compound. Data sourced from the analysis of (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate.[1]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystallization : The first and often most challenging step is growing a high-quality single crystal (ideally >0.1 mm in all dimensions).[3] A common method is slow evaporation, where the compound is dissolved in a suitable solvent to near-saturation.[4][5] The solution is filtered to remove dust, covered loosely, and left undisturbed to allow the solvent to evaporate slowly, promoting the formation of large, well-ordered crystals.[5]
-
Data Collection : A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[3] The crystal is rotated, and a detector measures the angles and intensities of the thousands of diffracted X-ray reflections, creating a unique diffraction pattern.[3]
-
Structure Solution and Refinement : The diffraction pattern is computationally processed to determine the unit cell and space group. The electron density map is calculated from the reflection intensities, allowing for the initial placement of atoms. This initial model is then refined against the experimental data to optimize the atomic positions and thermal parameters, yielding the final, precise 3D structure.
Figure 1. General workflow for the structural validation of a small organic molecule.
Alternative & Complementary Analytical Techniques
While SCXRD provides the most definitive structure, it requires a suitable single crystal, which can be difficult to obtain.[2][6] Therefore, a combination of spectroscopic methods is routinely used to determine and validate molecular structures.
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this compound.
| Technique | Expected Data | Information Provided |
| ¹H NMR (CDCl₃) | δ ~7.7-7.2 (m, 4H, Ar-H), δ ~7.6 (d, 1H, C=CH), δ ~6.4 (d, 1H, C=CH), δ ~3.8 (s, 3H, -OCH₃) | Provides information on the chemical environment, connectivity, and number of different types of protons in the molecule. |
| ¹³C NMR (CDCl₃) | δ ~167 (C=O), δ ~144-123 (Ar-C & C=C), δ ~52 (-OCH₃) | Identifies the number of chemically distinct carbon atoms and their electronic environments (e.g., carbonyl, aromatic, aliphatic). |
| Mass Spectrometry (EI) | Molecular Ion (M⁺) peak at m/z ≈ 240/242 (approx. 1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[7][8] | Confirms the molecular weight and elemental composition (especially the presence of bromine). Fragmentation patterns can offer structural clues. |
| Infrared (IR) | ν ~1720 cm⁻¹ (C=O stretch), ν ~1640 cm⁻¹ (C=C stretch, alkene), ν ~3050 cm⁻¹ (C-H stretch, aromatic/vinylic), ν ~1200 cm⁻¹ (C-O stretch), ν ~680 cm⁻¹ (C-Br stretch) | Identifies the presence of key functional groups within the molecule.[9] |
Table 2: A summary of expected spectroscopic data for this compound based on its known structure and data from analogous compounds.[10][11][12]
Experimental Protocols: Spectroscopic Analysis
-
NMR Spectroscopy : A small sample (~5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is inserted into a high-field magnet, and radiofrequency pulses are applied. The resulting signals are detected and processed to generate the spectrum.
-
Mass Spectrometry : A dilute solution of the sample is injected into the mass spectrometer. In electrospray ionization (ESI), the sample is aerosolized and ionized. In electron impact (EI), the sample is vaporized and bombarded with electrons. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.[13]
-
IR Spectroscopy : A small amount of the solid sample is placed on an attenuated total reflectance (ATR) crystal, or mixed with KBr to form a pellet. Infrared radiation is passed through the sample, and a detector measures the wavelengths at which radiation is absorbed, corresponding to molecular vibrations.
Comparative Analysis: Choosing the Right Tool
Each analytical technique provides a different piece of the structural puzzle. The choice of method depends on the available sample, the required level of detail, and the specific question being asked.
| Feature | Single-Crystal X-ray (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information | Absolute 3D structure, bond lengths/angles, stereochemistry | Atomic connectivity, chemical environment | Molecular weight, elemental formula | Presence of functional groups |
| Sample Form | High-quality single crystal | Solution (or solid-state) | Solution or solid | Solid, liquid, or gas |
| Sample Amount | Micrograms to milligrams[4] | Milligrams | Nanograms to micrograms | Milligrams |
| Analysis Type | Non-destructive (crystal can be recovered) | Non-destructive | Destructive (in most cases) | Non-destructive |
| Primary Advantage | Unambiguous, definitive structural proof[2] | Excellent for solution-state structure & dynamics | High sensitivity, confirms molecular formula | Fast, simple, good for reaction monitoring |
| Primary Limitation | Requires a suitable single crystal, can be time-consuming | Provides indirect structural data (connectivity) | Provides no connectivity or 3D information | Provides limited structural information |
Table 3: Objective comparison of the primary analytical techniques used for structural elucidation.
Figure 2. The complementary nature of information from different analytical techniques.
Conclusion
For the unequivocal validation of the structure of this compound, single-crystal X-ray crystallography stands as the definitive method, providing an indisputable three-dimensional map of the molecule. However, its primary prerequisite is the availability of a diffraction-quality single crystal.
In practice, a synergistic approach is most effective. The combination of high-resolution mass spectrometry to confirm the molecular formula, infrared spectroscopy to identify key functional groups, and detailed 1D and 2D NMR spectroscopy to piece together the atomic connectivity provides a robust and comprehensive structural assignment. When available, SCXRD serves as the final, gold-standard confirmation, resolving any ambiguities and revealing the molecule's precise spatial arrangement, which is critical for understanding its interactions and function in a biological or material context.
References
- 1. (E)-Methyl 3-{3-[(4-bromophenoxy)methyl]phenyl}acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. How To [chem.rochester.edu]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. 79432-87-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound(79432-87-4) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]
- 13. Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized (E)-Methyl 3-(3-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized (E)-Methyl 3-(3-bromophenyl)acrylate, a key intermediate in various pharmaceutical and materials science applications. The purity of this compound is critical to ensure the desired reaction outcomes, product efficacy, and safety. This document outlines common synthesis routes, potential impurities, and detailed experimental protocols for benchmark analytical techniques, supported by comparative data and visualizations to aid in the selection of the most appropriate purity assessment strategy.
Synthesis and Potential Impurities
This compound is commonly synthesized via several established methods, each with a unique profile of potential impurities. The two primary routes are the Heck reaction and the Wittig reaction. A third, less direct method involves the esterification of (E)-3-(3-bromophenyl)acrylic acid.
1. Heck Reaction: This palladium-catalyzed cross-coupling reaction of 3-bromobenzaldehyde with methyl acrylate is a widely used method.[1][2]
-
Potential Impurities:
-
Starting materials: Unreacted 3-bromobenzaldehyde and methyl acrylate.
-
Homocoupling products: Biphenyl derivatives from the coupling of two 3-bromobenzaldehyde molecules.
-
(Z)-isomer: The undesired cis-isomer of the product.
-
Palladium residues: Trace amounts of the palladium catalyst.
-
Solvent and base residues: Residual solvents (e.g., DMF, toluene) and bases (e.g., triethylamine).
-
2. Wittig Reaction: This reaction involves the condensation of 3-bromobenzaldehyde with a phosphorus ylide, typically generated from methyl (triphenylphosphoranylidene)acetate.[3][4][5]
-
Potential Impurities:
-
Starting materials: Unreacted 3-bromobenzaldehyde.
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction.
-
(Z)-isomer: While the Wittig reaction with stabilized ylides generally favors the (E)-isomer, the (Z)-isomer can still be a minor impurity.
-
Solvent residues: Residual reaction solvents (e.g., THF, dichloromethane).
-
3. Esterification: This method involves the acid-catalyzed reaction of (E)-3-(3-bromophenyl)acrylic acid with methanol.[6][7]
-
Potential Impurities:
-
Starting material: Unreacted (E)-3-(3-bromophenyl)acrylic acid.
-
Byproducts of side reactions: Potential for ether formation from the alcohol under acidic conditions.
-
Catalyst residues: Residual acid catalyst (e.g., sulfuric acid).
-
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity determination. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities.
Benchmark ¹H and ¹³C NMR Data for High-Purity (E)-Methyl 3-(4-bromophenyl)acrylate (a close analog): [8]
| Technique | Solvent | Chemical Shifts (δ, ppm) |
| ¹H NMR | CDCl₃ | 7.64 (d, 1H), 7.53 (d, 2H), 7.39 (d, 2H), 6.44 (d, 1H), 3.80 (s, 3H) |
| ¹³C NMR | CDCl₃ | 167.6, 144.0, 133.8, 132.6, 129.9, 125.0, 119.0, 52.3 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to identify impurities based on their mass-to-charge ratio. Electron Ionization (EI) is a common technique for this class of compounds.
Expected Molecular Ion Peak for this compound:
-
Molecular Formula: C₁₀H₉BrO₂
-
Exact Mass: 239.98 g/mol
-
Key Fragmentation Patterns: Analysis of fragmentation can help distinguish between isomers and identify impurities. Common fragmentations for similar compounds include loss of the methoxy group (-OCH₃) and cleavage of the ester linkage.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common chromatographic method for assessing the purity of non-volatile organic compounds like this compound.
Typical HPLC Method Parameters for Related Cinnamate Esters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid)[9] |
| Elution | Isocratic or gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the compound's maximum absorbance (typically around 254 nm or 280 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for analyzing volatile impurities such as residual solvents and certain byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol is adapted from established procedures for similar Wittig reactions.[10][11][12]
-
Ylide Formation: In a round-bottom flask, combine methyl (triphenylphosphoranylidene)acetate (1.1 eq) with a suitable solvent such as THF.
-
Reaction with Aldehyde: Add 3-bromobenzaldehyde (1.0 eq) to the ylide solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL). Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for synthesis and purity assessment.
Caption: Decision tree for purity analysis workflow.
Conclusion
The purity of synthesized this compound is paramount for its successful application in research and development. A multi-technique approach combining NMR, MS, and HPLC provides the most comprehensive assessment of purity, allowing for the identification and quantification of a wide range of potential impurities. The choice of synthesis method directly influences the impurity profile, and a thorough understanding of these potential byproducts is essential for developing robust purification and analytical strategies. This guide serves as a foundational resource for researchers to ensure the quality and reliability of their synthesized this compound.
References
- 1. Heck Reaction—State of the Art [mdpi.com]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. lakeland.edu [lakeland.edu]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 10. sciepub.com [sciepub.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Experiment 9: Wittig Synthesis of Ethyl Cinnamate – Department of Chemistry – UW–Madison [chem.wisc.edu]
A Comparative Review of Brominated Phenylacrylates: From Flame Retardants to Drug Delivery Systems
Researchers, scientists, and drug development professionals are increasingly exploring the diverse applications of brominated phenylacrylates, a class of organic compounds demonstrating significant potential in both materials science and biomedical fields. This guide provides a comprehensive literature review of their applications, objectively comparing their performance with alternative solutions and presenting supporting experimental data.
Brominated phenylacrylates are aromatic compounds characterized by the presence of one or more bromine atoms and a phenylacrylate functional group. This unique chemical structure imparts valuable properties, leading to their use as highly effective flame retardants and as components in advanced drug delivery systems.
In Materials Science: Enhancing Fire Safety with Poly(pentabromobenzyl acrylate)
One of the most prominent applications of brominated phenylacrylates is in the field of flame retardants. Poly(pentabromobenzyl acrylate) (PBB-PA) has emerged as a high-performance polymeric flame retardant, particularly suitable for engineering thermoplastics such as polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and nylons.[1][2][3]
Performance Comparison:
Compared to conventional low-molecular-weight brominated flame retardants like decabromodiphenyl ether (DecaBDE), PBB-PA offers several advantages. Its polymeric nature results in a higher molecular weight and greater thermal stability, reducing the likelihood of migration or "blooming" to the surface of the plastic material over time.[2] This enhances the long-term fire safety of the product.
Quantitative Data:
The incorporation of PBB-PA into plastics like PBT has been shown to significantly improve their fire resistance. In standardized tests, PBT composites containing PBB-PA have achieved a UL-94 V-0 rating, the highest classification for self-extinguishing plastics, and have demonstrated increased Limiting Oxygen Index (LOI) values, indicating a higher concentration of oxygen is required to sustain combustion.[1][4]
| Flame Retardant System | Polymer Matrix | UL-94 Rating | Limiting Oxygen Index (LOI) | Reference |
| PBB-PA | PBT | V-0 | Increased | [1] |
| Conventional BFRs (e.g., DecaBDE) | HIPS | V-0 (with synergist) | - | [5] |
| Halogen-Free Flame Retardants | PBT | V-0 | 33.5% | [4] |
Experimental Protocol: UL-94 Vertical Burning Test
The UL-94 vertical burning test is a standard method to assess the flammability of plastic materials. A rectangular test specimen is supported vertically and ignited at the bottom edge by a Bunsen burner for a specified period. The test evaluates the time it takes for the flame to extinguish after the ignition source is removed, whether flaming drips ignite a cotton pad placed below the specimen, and the duration of afterglow.[1][5]
Mechanism of Action:
The flame retardant action of poly(pentabromobenzyl acrylate) primarily occurs in the gas phase. Upon heating, it releases bromine radicals which interfere with the combustion chain reaction in the flame, effectively quenching the fire.[3]
In Biomedical Applications: Drug Delivery and Antimicrobial Potential
Beyond their role in fire safety, certain brominated phenylacrylates are being investigated for their potential in the biomedical field, particularly in drug delivery and as antimicrobial agents.
A novel copolymer based on 4-(2-bromo-3-(4-bromophenyl)-3-oxo prop-1-enyl) phenyl acrylate (DBA) has been synthesized and evaluated for its biological and drug-releasing properties.[6] Copolymers of DBA with glycidyl methacrylate (GMA) and methacrylic acid (MA) have been prepared using a solution polymerization technique.
Drug Release Studies:
While specific quantitative data for the drug release from DBA-based copolymers is still emerging, studies on similar acrylic polymer systems demonstrate the potential for controlled drug delivery. For instance, hydrogels prepared from 2-hydroxyethyl acrylate have been shown to exhibit controlled release of drugs, with the release rate being dependent on the crosslinker percentage, drug loading, and pH.[7] The presence of the brominated phenylacrylate monomer in the copolymer matrix could be tailored to modulate the drug release kinetics.
Experimental Protocol: In Vitro Drug Release Study
In a typical in vitro drug release study, the drug-loaded polymer is placed in a dissolution medium that simulates physiological conditions (e.g., phosphate-buffered saline at pH 7.4). At predetermined time intervals, samples of the medium are withdrawn and analyzed using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) to determine the concentration of the released drug. This allows for the construction of a drug release profile over time.[7]
Antimicrobial Activity:
The biological evaluation of the DBA-based copolymers has also suggested potential antimicrobial activity.[6] While detailed quantitative data such as Minimum Inhibitory Concentration (MIC) values are not yet available for these specific copolymers, other brominated phenolic compounds have demonstrated significant antibacterial and antifungal properties.[8][9] For example, a study on brominated phenols with lactamomethyl moieties revealed that 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one displayed antibacterial activity against Staphylococcus epidermidis with a minimum inhibitory concentration of 16 µg/ml.[8] This suggests that the bromine and phenylacrylate moieties in DBA could contribute to antimicrobial efficacy.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for turbidity, and the lowest concentration without visible growth is recorded as the MIC.
Synthesis of Brominated Phenylacrylates
The synthesis of brominated phenylacrylates can be achieved through various organic chemistry reactions. For example, the synthesis of N-[(4-Bromo-3, 5-difluorine)phenyl]acrylamide involves the reaction of acryloyl chloride with 4-Bromo-3, 5-difluoroaniline under the catalysis of triethylamine.[10]
Below is a generalized workflow for the synthesis of a brominated phenylacrylate monomer.
Caption: Generalized synthesis workflow for brominated phenylacrylates.
Future Perspectives
The applications of brominated phenylacrylates are a growing area of research. While their efficacy as flame retardants is well-established, their potential in the biomedical field is just beginning to be explored. Future studies should focus on synthesizing a wider range of brominated phenylacrylate monomers and polymers and conducting comprehensive quantitative evaluations of their performance in both material and biological applications. In particular, detailed investigations into their drug release kinetics, antimicrobial spectrum, and potential mechanisms of biological action, including any interactions with cellular signaling pathways, are warranted. Such research will be crucial in unlocking the full potential of this versatile class of compounds.
References
- 1. China Poly(pentabromobenzyl Acrylate) Manufacturers Suppliers Factory - Made in China [rixingxincai.com]
- 2. Performance Comparison: Poly(Pentabromobenzyl Acrylate) Vs Conventional Brominated Flame Retardants - Industry news - News [rixingxincai.com]
- 3. innospk.com [innospk.com]
- 4. researchgate.net [researchgate.net]
- 5. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (E)-Methyl 3-(3-bromophenyl)acrylate, a valuable building block in the development of pharmaceuticals and other advanced materials, can be achieved through several catalytic routes. The choice of catalyst and synthetic methodology is critical in determining the reaction's efficiency, stereoselectivity, and overall yield. This guide provides an objective comparison of the three primary catalytic methods for this synthesis: the Heck reaction, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction. The information is supported by established chemical principles and representative experimental data to assist researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Reaction Type | Catalyst/Reagent System | Key Advantages | Potential Drawbacks | Typical Yield | (E)-Selectivity |
| Heck Reaction | Palladium(II) acetate, Triphenylphosphine, Triethylamine | Good functional group tolerance; Direct arylation of the acrylate. | Catalyst cost and sensitivity; Potential for side reactions like homocoupling. | Good to Excellent | High |
| Wittig Reaction | Methyl (triphenylphosphoranylidene)acetate (stabilized ylide) | High reliability; Mild reaction conditions. | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. | Good to Excellent | High |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, DBU/K₂CO₃ | Excellent (E)-selectivity; Water-soluble phosphate byproduct is easily removed. | The phosphonate reagent is less reactive than the corresponding Wittig ylide. | Excellent | >99%[1][2] |
Experimental Protocols and Performance
The Heck Reaction
The Mizoroki-Heck reaction is a powerful method for carbon-carbon bond formation, involving the palladium-catalyzed reaction of an unsaturated halide with an alkene.[3][4] For the synthesis of this compound, 3-bromobenzaldehyde is reacted with methyl acrylate in the presence of a palladium catalyst and a base.
Experimental Protocol:
A mixture of 3-bromobenzaldehyde (1.0 eq), methyl acrylate (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and triethylamine (Et₃N, 2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile is heated at 80-100 °C under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product.
Expected Performance:
The Heck reaction typically provides good to excellent yields of the (E)-isomer as the thermodynamically favored product. The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency and selectivity.
The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[5][6] The use of a stabilized ylide, such as methyl (triphenylphosphoranylidene)acetate, generally leads to the formation of the (E)-alkene with high selectivity.[5]
Experimental Protocol:
To a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is added 3-bromobenzaldehyde (1.0 eq). The reaction mixture is stirred at room temperature until completion. The solvent is then evaporated, and the crude product is purified by column chromatography. The triphenylphosphine oxide byproduct can often be removed by precipitation from a non-polar solvent prior to chromatography.
Expected Performance:
The Wittig reaction with stabilized ylides is a reliable method for obtaining the (E)-isomer in high yields. The primary drawback is the formation of a stoichiometric amount of triphenylphosphine oxide, which can sometimes co-elute with the product during chromatography.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion.[7] This method is renowned for its excellent (E)-selectivity when using unstabilized or weakly stabilized phosphonates.[1][2]
Experimental Protocol:
In a solvent-free reaction, a mixture of 3-bromobenzaldehyde (1.0 eq), triethyl phosphonoacetate (1.1 eq), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq), and potassium carbonate (K₂CO₃, 1.0 eq) is stirred at room temperature.[1][2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Expected Performance:
The HWE reaction under these conditions is reported to provide the (E)-alkene with exceptional selectivity (>99:1 E/Z ratio) and in excellent yields.[1][2] A significant advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying the purification process compared to the Wittig reaction.
Signaling Pathways and Experimental Workflows
References
- 1. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (E)-Methyl 3-(3-bromophenyl)acrylate: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The correct and safe disposal of (E)-Methyl 3-(3-bromophenyl)acrylate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, synthesized from safety data sheets of analogous compounds and general best practices for chemical waste management. As a halogenated organic compound and an acrylate, specific precautions must be taken to mitigate risks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Neoprene or nitrile rubber gloves. Inspect gloves for any damage before use. |
| Eye Protection | Chemical safety goggles are mandatory. Contact lenses should not be worn when handling this chemical. |
| Skin and Body | A flame-retardant lab coat or a chemical-resistant apron, along with closed-toe shoes, is required. |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator should be used.[1] |
Hazard Summary and Chemical Data
Understanding the potential hazards of this compound is fundamental to its safe management. Based on data from similar acrylate and brominated compounds, the primary hazards are as follows:
| Property | Data / Information |
| Primary Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Harmful if swallowed or in contact with skin. It is toxic to aquatic life and may have long-lasting harmful effects on the environment. |
| Storage | Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[2] Keep the container tightly closed.[2] |
| Incompatibilities | Incompatible with strong acids, bases, and oxidizing agents.[3][4] |
Experimental Protocol: Waste Disposal Procedure
The following protocol outlines the step-by-step process for the safe disposal of this compound.
Materials:
-
Appropriate PPE (see table above)
-
Chemical fume hood
-
Designated hazardous waste container (glass or polyethylene), compatible with halogenated organic compounds[5]
-
Inert absorbent material (e.g., vermiculite, sand) for spill control[4][5]
-
Sealable bags for contaminated materials[5]
Procedure:
-
Segregation of Waste:
-
Waste Collection:
-
All handling and transferring of the chemical waste must be conducted within a chemical fume hood to prevent inhalation of vapors.[5]
-
Carefully transfer the waste into a designated and compatible hazardous waste container. The container should be in good condition with a secure, tight-fitting lid.[7]
-
Fill the container to no more than 75-80% of its capacity to allow for vapor expansion and prevent spillage.[5]
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[3][7]
-
Clearly write the full chemical name, "this compound," and the approximate quantity on the label. Do not use abbreviations.[7]
-
Indicate the associated hazards (e.g., Flammable, Toxic) by checking the appropriate boxes on the label.[5]
-
-
Storage of Waste Container:
-
Arranging for Disposal:
-
Once the container is full or is no longer being added to, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[5]
-
Disposal of halogenated organic waste is typically through high-temperature incineration at a licensed hazardous waste disposal facility.[6]
-
Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and the institutional EHS.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For small spills, contain the leak and absorb the material using an inert absorbent like sand or vermiculite.[4][5]
-
Collection: Carefully sweep or scoop the absorbed material and place it into a sealable, labeled container for disposal as hazardous waste.[2][5]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





